Cardionogen 1
Description
a cardiomyogenic agent; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-cyclohexyl-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-2-5-9(6-3-1)12-16-17-11(10-7-4-8-18-10)14-15-13(17)19-12/h4,7-9H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTUPSNBTSPBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN3C(=NN=C3S2)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165921 | |
| Record name | 6-Cyclohexyl-3-(2-furanyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577696-37-8 | |
| Record name | 6-Cyclohexyl-3-(2-furanyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577696-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyclohexyl-3-(2-furanyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0577696378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Cyclohexyl-3-(2-furanyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 577696-37-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CYCLOHEXYL-3-(2-FURANYL)-1,2,4-TRIAZOLO(3,4-B)(1,3,4)THIADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698D5VCY7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biphasic Role of Cardionogen 1 in Heart Formation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cardionogen 1, a small molecule, has been identified as a potent modulator of cardiomyocyte formation. Its activity is notably biphasic, exerting differential effects on cardiac development depending on the temporal window of application. This technical guide provides an in-depth analysis of the dual role of this compound, its underlying mechanism of action through the Wnt signaling pathway, and detailed protocols for key experiments utilized in its study. Quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its function in heart formation. This document serves as a critical resource for researchers in cardiology, developmental biology, and for professionals engaged in the discovery and development of novel cardiac therapeutics.
Introduction
The precise regulation of cardiomyocyte proliferation and differentiation is fundamental to embryonic heart development. Dysregulation of these processes can lead to congenital heart defects and is a hallmark of various cardiovascular diseases. Small molecules that can modulate cardiac development are invaluable tools for both dissecting the intricate signaling networks governing cardiogenesis and for identifying potential therapeutic leads. This compound has emerged as one such molecule, demonstrating a remarkable, stage-dependent ability to either promote or inhibit the formation of cardiomyocytes. This biphasic activity underscores the complex and temporally sensitive nature of cardiac development and highlights the potential for targeted therapeutic interventions.
This guide will explore the biphasic nature of this compound, focusing on its interaction with the Wnt/β-catenin signaling pathway. We will present quantitative data from studies in both zebrafish embryos and murine embryonic stem cells, providing a clear picture of its stage-specific effects. Furthermore, detailed experimental protocols are provided to enable the replication and extension of these seminal findings.
The Biphasic Activity of this compound
This compound's effect on heart formation is critically dependent on the developmental stage at which it is administered. Early in development, prior to gastrulation, this compound acts as an inhibitor of cardiomyocyte formation. Conversely, when applied during and after gastrulation, it significantly promotes the generation of cardiomyocytes.
Quantitative Effects of this compound in Zebrafish Embryos
The biphasic nature of this compound has been quantitatively assessed in zebrafish embryos using transgenic lines that express fluorescent reporters in cardiomyocytes, allowing for precise cell counting. The following table summarizes the key findings from these studies.
| Treatment Window (hours post fertilization - hpf) | Average Number of Cardiomyocytes (at 60 hpf) | Effect Compared to Control |
| Control (0.1% DMSO) | 212 ± 5 | - |
| 2 hpf to 5 hpf | 178 ± 3 | Inhibitory |
| 2 hpf to 12 hpf | 219 ± 4 | Neutral |
| 5 hpf to 12 hpf | 245 ± 5 | Promotive |
| 5 hpf to 60 hpf | 305 ± 4 | Strongly Promotive |
| 12 hpf to 60 hpf | 265 ± 5 | Promotive |
Effects of this compound on Murine Embryonic Stem Cells
The bioactivity of this compound is conserved in mammalian systems. Studies using murine embryonic stem (ES) cells have demonstrated its ability to promote cardiac differentiation when applied at the appropriate stage.
| Treatment | Concentration | Outcome |
| This compound | 1 µM and 5 µM | Induces ES cell cardiac differentiation |
| This compound | 0.1 µM | No significant effect |
| This compound (Day 4 to Day 10) | 1 µM | 4.36-fold increase in α-MHC positive cells |
Mechanism of Action: Modulation of Wnt/β-catenin Signaling
The biphasic activity of this compound is intrinsically linked to its role as an inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] This pathway is known to have opposing roles in heart development, promoting cardiogenesis before gastrulation and inhibiting it thereafter.[1] this compound's inhibitory effect on Wnt signaling aligns with its observed biphasic effects on heart formation.
This compound has been shown to inhibit Wnt/β-catenin-dependent transcriptional activity in murine ES cells with an EC50 of approximately 23 nM.[1] This inhibition can rescue cardiac deficiencies induced by the overexpression of Wnt8, a key activator of the pathway.[1]
Experimental Protocols
To facilitate further research into the role of this compound and its effects on heart development, this section provides detailed methodologies for key experiments.
Zebrafish Embryo Treatment and Cardiomyocyte Quantification
This protocol outlines the procedure for treating zebrafish embryos with this compound and quantifying the number of cardiomyocytes.
Materials:
-
Wild-type and Tg(cmlc2:DsRed-nuc) zebrafish
-
This compound (stock solution in DMSO)
-
Embryo medium (E3)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Confocal microscope
Procedure:
-
Set up natural crosses of Tg(cmlc2:DsRed-nuc) zebrafish.
-
Collect embryos and raise them in E3 medium at 28.5°C.
-
Prepare working solutions of this compound in E3 medium from a DMSO stock. A final DMSO concentration of 0.1% should be used for both treated and control groups.
-
At the desired developmental stages (e.g., 2 hpf, 5 hpf, 12 hpf), transfer embryos to the this compound solution or control medium.
-
For pulse treatments, wash the embryos thoroughly with E3 medium at the end of the treatment window and transfer them to fresh E3 medium.
-
Incubate all embryos until 60 hours post fertilization (hpf).
-
At 60 hpf, dechorionate the embryos if necessary and fix them in 4% PFA in PBS overnight at 4°C.
-
Wash the fixed embryos with PBS containing 0.1% Tween-20 (PBST).
-
Mount the embryos in a suitable mounting medium for imaging.
-
Image the hearts of the embryos using a confocal microscope, capturing Z-stacks to visualize all cardiomyocyte nuclei.
-
Count the number of DsRed-positive nuclei in each heart using image analysis software.
Murine Embryonic Stem Cell Cardiac Differentiation and Analysis
This protocol describes the differentiation of murine ES cells into cardiomyocytes and the subsequent analysis of differentiation efficiency by flow cytometry.
Materials:
-
Murine embryonic stem cells (e.g., CGR8)
-
ES cell culture medium and differentiation medium
-
This compound
-
Trypsin-EDTA
-
Fixation and permeabilization buffers for flow cytometry
-
Primary antibody: anti-α-Myosin Heavy Chain (α-MHC)
-
Fluorophore-conjugated secondary antibody
-
Flow cytometer
Procedure:
-
Culture murine ES cells under standard conditions to maintain pluripotency.
-
To induce differentiation, form embryoid bodies (EBs) using the hanging drop method or suspension culture.
-
On day 4 of differentiation, add this compound to the differentiation medium at the desired concentration (e.g., 1 µM).
-
Continue the culture until day 10, changing the medium with fresh this compound every two days.
-
On day 10, harvest the EBs and dissociate them into a single-cell suspension using Trypsin-EDTA.
-
Fix and permeabilize the cells using a commercially available kit or standard laboratory protocols.
-
Incubate the cells with a primary antibody against α-MHC.
-
Wash the cells and incubate with a fluorophore-conjugated secondary antibody.
-
Analyze the percentage of α-MHC positive cells using a flow cytometer.
Whole-Mount In Situ Hybridization for nkx2.5 in Zebrafish Embryos
This protocol details the procedure for detecting the expression of the cardiac progenitor marker nkx2.5 in zebrafish embryos.
Materials:
-
Fixed zebrafish embryos
-
Proteinase K
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled anti-sense RNA probe for nkx2.5
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP developing solution
Procedure:
-
Rehydrate fixed embryos through a methanol/PBST series.
-
Permeabilize the embryos by treating with Proteinase K. The duration of treatment depends on the embryonic stage.
-
Refix the embryos in 4% PFA.
-
Pre-hybridize the embryos in hybridization buffer at 65°C.
-
Hybridize the embryos with the DIG-labeled nkx2.5 probe overnight at 65°C.
-
Perform stringent washes to remove unbound probe.
-
Block the embryos and then incubate with an anti-DIG-AP antibody.
-
Wash to remove unbound antibody.
-
Develop the signal using NBT/BCIP solution until the desired staining intensity is reached.
-
Stop the reaction and store the embryos in PBS.
-
Image the embryos to document the nkx2.5 expression pattern.
Conclusion
This compound serves as a powerful chemical tool for probing the temporal regulation of heart development. Its biphasic activity, mediated through the inhibition of Wnt/β-catenin signaling, provides a compelling example of how the developmental context dictates the outcome of a specific molecular intervention. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the mechanisms of cardiogenesis and to explore the therapeutic potential of modulating Wnt signaling in the context of cardiac regeneration and disease. The continued study of molecules like this compound will undoubtedly deepen our understanding of heart formation and pave the way for novel therapeutic strategies.
References
The Role of Cardionogen 1 in Cardiomyocyte Generation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardionogen 1, a novel small molecule, has been identified as a potent modulator of cardiac development. This technical guide delves into the function of this compound, focusing on its role in increasing cardiomyocyte numbers through the expansion of cardiac progenitor cells rather than the proliferation of mature cardiomyocytes. The primary mechanism of action involves the targeted inhibition of the canonical Wnt/β-catenin signaling pathway, a critical regulator of cardiogenesis. This document provides a comprehensive overview of the current understanding of this compound, including its biphasic activity, quantitative effects on cardiomyocyte generation, detailed experimental protocols, and a visualization of its underlying signaling pathway.
Introduction
The regenerative capacity of the adult mammalian heart is notoriously limited, primarily due to the low proliferative potential of terminally differentiated cardiomyocytes.[1] This limitation has spurred a search for therapeutic strategies to replenish lost cardiomyocytes following cardiac injury.[2][3][4] One promising approach is the modulation of developmental signaling pathways that govern heart formation. The Wnt/β-catenin signaling pathway is a key regulator of cardiogenesis, exhibiting a biphasic role where its inhibition during specific developmental windows is crucial for cardiomyocyte specification and expansion.[5][6][7]
This compound is a small molecule identified through in vivo screening in zebrafish for its ability to increase heart size.[5] Subsequent studies have revealed that this effect is not due to cardiomyocyte hypertrophy (an increase in cell size) but rather to myocardial hyperplasia (an increase in cell number).[5] Critically, evidence suggests that this compound does not induce the proliferation of existing cardiomyocytes.[5] Instead, it promotes the expansion of cardiac progenitor cells, which then differentiate into new cardiomyocytes.[5] This guide provides an in-depth analysis of the function and mechanism of this compound.
Mechanism of Action: Inhibition of Wnt/β-Catenin Signaling
This compound exerts its effects on cardiomyocyte generation by inhibiting the canonical Wnt/β-catenin signaling pathway.[5] In this pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription.[6][7][8] this compound has been shown to inhibit Wnt/β-catenin-dependent transcription.[5]
The timing of Wnt signaling is critical in cardiac development. Early activation is required for mesoderm specification, while subsequent inhibition is necessary for the commitment of cardiac progenitors to the cardiomyocyte lineage.[5][7] this compound's pro-cardiomyogenic effect is observed when administered during and after gastrulation, a period when Wnt signaling needs to be suppressed for proper heart development.[5] Conversely, treatment with this compound before gastrulation inhibits heart formation, consistent with the known requirement for early Wnt signaling.[5] This biphasic activity underscores the targeted nature of this compound's interaction with the Wnt pathway.[5]
Data Presentation: Quantitative Effects of this compound
The effects of this compound on cardiomyocyte number have been quantified in zebrafish embryos. The following table summarizes the key findings.
| Treatment Group | Developmental Window of Treatment | Mean Cardiomyocyte Number (± SEM) | Species/Model | Reference |
| Control | 12 hpf to 60 hpf | 212 ± 5 | Zebrafish Embryo | [5] |
| This compound | 12 hpf to 60 hpf | 265 ± 5 | Zebrafish Embryo | [5] |
hpf: hours post fertilization SEM: standard error of the mean
Additionally, this compound was found to inhibit Wnt/β-catenin signaling in murine embryonic stem cells with an EC50 of approximately 23 nM.[5]
Experimental Protocols
This section outlines the probable methodologies for key experiments involving this compound, based on published research.[5]
Zebrafish Embryo Treatment and Analysis
Objective: To assess the in vivo effect of this compound on cardiomyocyte number.
Protocol:
-
Embryo Collection and Staging: Collect zebrafish embryos (e.g., Tg(cmlc2:DsRed-nuc) line) and stage them to the desired developmental time point (e.g., 12 hours post fertilization). The Tg(cmlc2:DsRed-nuc) line expresses a red fluorescent protein in the nucleus of cardiomyocytes, allowing for easy identification and counting.[5]
-
Compound Treatment: Add this compound to the embryo medium at the desired concentration. A control group with vehicle (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the embryos under standard conditions until the desired endpoint (e.g., 60 hours post fertilization).
-
Microscopy and Quantification:
-
Anesthetize the embryos and mount them for confocal microscopy.
-
Acquire z-stack images of the heart region.
-
Count the number of DsRed-positive nuclei in the atrium and ventricle using image analysis software.
-
-
Statistical Analysis: Compare the mean cardiomyocyte numbers between the this compound-treated and control groups using an appropriate statistical test (e.g., t-test).
Murine Embryonic Stem Cell (mESC) Cardiac Differentiation
Objective: To evaluate the effect of this compound on the differentiation of mESCs into cardiomyocytes.
Protocol:
-
mESC Culture: Culture mESCs in a pluripotent state.
-
Embryoid Body (EB) Formation: Induce the formation of EBs from mESCs.
-
This compound Treatment: Treat the EBs with this compound at various concentrations during a specific window of differentiation (e.g., day 4 to day 10).[5]
-
Assessment of Differentiation:
-
Fluorescent Reporter Lines: If using a reporter line (e.g., with a fluorescent protein driven by a cardiac-specific promoter), quantify the percentage of fluorescently-labeled cells by flow cytometry or fluorescence microscopy.
-
Immunocytochemistry: Stain the differentiated cells for cardiac-specific markers such as cardiac troponin T (cTnT).
-
Quantitative PCR: Analyze the expression of cardiac-specific genes (e.g., βMHC, αMHC, MLC-2a, MLC2v).[5]
-
Wnt/β-catenin Signaling Assay
Objective: To measure the inhibitory effect of this compound on Wnt/β-catenin signaling.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., mESCs) and transfect with a β-catenin/Tcf-responsive luciferase reporter plasmid.
-
Wnt Stimulation: Stimulate the cells with a Wnt ligand (e.g., Wnt3a) or a GSK-3β inhibitor (e.g., CHIR99021) to activate the pathway.
-
This compound Treatment: Co-treat the cells with varying concentrations of this compound.
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity.
-
Data Analysis: Normalize the luciferase readings and calculate the EC50 value for this compound's inhibition of Wnt signaling.
Conclusion and Future Directions
This compound represents a promising chemical tool for dissecting the role of Wnt signaling in cardiac development and for exploring novel therapeutic strategies for heart regeneration. Its ability to expand the pool of cardiac progenitor cells, leading to an increased number of cardiomyocytes, highlights the potential of targeting developmental pathways.[5] Future research should focus on elucidating the precise molecular target of this compound within the Wnt pathway and evaluating its efficacy and safety in mammalian models of cardiac injury. A deeper understanding of its mechanism will be crucial for its potential translation into a clinical setting for the treatment of heart disease.
References
- 1. Cardiac regeneration based on mechanisms of cardiomyocyte proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Live imaging of adult zebrafish cardiomyocyte proliferation ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The role of Wnt regulation in heart development, cardiac repair and disease: a tissue engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of β-catenin in cardiac diseases [frontiersin.org]
Unraveling the Molecular Interactions of Cardionogen 1 within the Wnt Signaling Cascade
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the molecular targets of Cardionogen 1, a small molecule known to promote cardiomyocyte generation, specifically focusing on its interaction with the Wnt signaling pathway. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.
Introduction to this compound and its Role in Cardiomyogenesis
This compound is a small molecule identified through in vivo screening in zebrafish for its ability to enlarge the developing heart by promoting the formation of cardiomyocytes.[1] Structurally, it is known as 6-Cyclohexyl-3-(2-furanyl)-1,2,4-triazolo[3,4-b][1][2][3]thiadiazole.[4] this compound has been shown to influence cardiac progenitor cell expansion, a critical process in heart development.[1] Its pro-cardiomyogenic effects are temporally dependent, promoting cardiogenesis after gastrulation while inhibiting it before this developmental stage.[1] This observation led to the investigation of its effects on the Wnt signaling pathway, a key regulator of cardiac development.[1][5][6][7][8]
The Canonical Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway plays a pivotal role in embryonic development, including heart formation.[5][8] The activity of this pathway is tightly regulated and centered around the stability of the protein β-catenin.[2][9]
In the "Off" State (Absence of Wnt Ligand):
-
A "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK-3β), and Casein Kinase 1 (CK1) phosphorylates β-catenin.[2][9]
-
Phosphorylated β-catenin is recognized by the E3 ubiquitin ligase β-TrCP and targeted for proteasomal degradation.[2]
-
Low cytoplasmic levels of β-catenin prevent its translocation to the nucleus.[9]
-
In the nucleus, T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors are bound by the transcriptional repressor Groucho, inhibiting the expression of Wnt target genes.[10]
In the "On" State (Presence of Wnt Ligand):
-
Wnt ligands bind to the Frizzled (Fzd) family of receptors and the co-receptors LRP5/6.[2][11]
-
This binding leads to the recruitment of the Dishevelled (Dvl) protein and the disruption of the destruction complex.[8][10]
-
The inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin.[5]
-
Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus.[2][5]
-
In the nucleus, β-catenin displaces Groucho and binds to TCF/LEF transcription factors, activating the transcription of target genes such as c-Myc and Cyclin D1.[10][12]
Caption: Canonical Wnt/β-catenin signaling pathway and the proposed point of inhibition by this compound.
Molecular Targets of this compound in the Wnt Pathway
Research indicates that this compound functions as an inhibitor of Wnt/β-catenin-dependent transcription.[1][4] However, its precise molecular target within the pathway remains to be elucidated.
Studies in murine embryonic stem (ES) cells and zebrafish embryos have demonstrated that this compound antagonizes the effects of increased Wnt/β-catenin signaling.[1] For instance, it can rescue cardiomyocyte deficiency induced by the overexpression of Wnt8.[1] Despite its clear inhibitory effect on the pathway's transcriptional output, this compound does not appear to target the core components of the Wnt signaling cascade directly. Notably, in HEK cells, this compound did not inhibit Wnt3a-induced TOPflash activity, a common reporter for pathway activation, under conditions where the known Wnt inhibitor IWR1 was effective.[1] This suggests a selective mechanism of action.
It is hypothesized that this compound may exert its effects through one of the following mechanisms:
-
Inhibition of tissue-specific modifiers: this compound might inhibit specific co-factors or modifiers that are essential for Wnt signaling activity in certain cell types, such as cardiac progenitor cells.[1]
-
Interference with protein-protein interactions: The molecule could disrupt the interaction between core Wnt pathway components and tissue-specific transcription factors that are necessary for the activation of cardiogenic genes.[1]
Further detailed molecular interaction studies are required to identify the specific binding proteins of this compound within the Wnt pathway.[1]
Quantitative Data on this compound Activity
The inhibitory potency of this compound on the Wnt/β-catenin signaling pathway has been quantified in murine embryonic stem cells.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | Wnt/β-catenin-dependent transcription (TOPflash) | Murine ES cells | EC50 | ~23 nM | [1] |
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of this compound.
Wnt/β-catenin Signaling Reporter Assay (TOPflash Assay)
This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
Principle: The TOPflash plasmid contains multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of a luciferase reporter gene. When the Wnt/β-catenin pathway is active, β-catenin forms a complex with TCF/LEF, leading to the transcription of the luciferase gene. The amount of light produced upon addition of a luciferase substrate is proportional to the pathway's activity.
Methodology:
-
Cell Culture and Transfection: Murine embryonic stem (ES) cells (e.g., CGR8) are cultured under standard conditions. Cells are co-transfected with the TOPflash reporter plasmid and a control plasmid (e.g., pRL-CMV expressing Renilla luciferase for normalization).
-
Treatment: Transfected cells are treated with a Wnt agonist (e.g., Wnt3a-conditioned medium) to activate the pathway, in the presence of varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Lysis and Luciferase Measurement: After an appropriate incubation period (e.g., 24 hours), cells are lysed, and the activities of firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The TOPflash activity is calculated as the ratio of firefly to Renilla luciferase activity. The results are typically expressed as a percentage of the activity observed in the Wnt-stimulated, vehicle-treated control. The EC50 value is determined from the dose-response curve.
Caption: Experimental workflow for the TOPflash reporter assay.
Zebrafish in vivo Heart Size Screen
This in vivo screen was used to identify small molecules that affect cardiomyocyte generation.
Methodology:
-
Transgenic Line: A transgenic zebrafish line expressing a fluorescent protein (e.g., GFP) specifically in the heart is used to visualize cardiac development.
-
Embryo Treatment: Zebrafish embryos are arrayed in multi-well plates and treated with compounds from a small molecule library at a specific developmental stage.
-
Phenotypic Analysis: After a defined period of development, the hearts of the zebrafish embryos are imaged using fluorescence microscopy.
-
Hit Identification: Compounds that cause a significant and reproducible change in heart size (either an increase or decrease) are identified as hits for further investigation.
Murine Embryonic Stem Cell Cardiac Differentiation
This in vitro model is used to assess the effect of compounds on the differentiation of stem cells into cardiomyocytes.
Methodology:
-
Embryoid Body (EB) Formation: Murine ES cells are aggregated to form embryoid bodies, which mimic early embryonic development.
-
Compound Treatment: EBs are treated with this compound or a vehicle control at different stages of differentiation.
-
Assessment of Cardiomyogenesis: The extent of cardiac differentiation is evaluated by:
-
Beating EBs: Observing the appearance and number of spontaneously contracting EBs.
-
Gene Expression Analysis: Using quantitative real-time PCR (qRT-PCR) to measure the expression levels of cardiac-specific markers (e.g., Nkx2.5, GATA4, cardiac troponins).
-
Immunocytochemistry: Staining for cardiac-specific proteins (e.g., sarcomeric α-actinin, cardiac troponin T) to visualize differentiated cardiomyocytes.
-
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the role of Wnt signaling in cardiac development and for identifying potential therapeutic strategies for heart disease. While it is established that this compound inhibits Wnt/β-catenin-dependent transcription, its direct molecular target remains an open question. The current evidence points towards a nuanced mechanism involving the modulation of tissue-specific factors rather than direct inhibition of core pathway components.
Future research efforts should focus on:
-
Affinity-based proteomics: Utilizing techniques such as chemical proteomics to pull down the binding partners of this compound from relevant cell lysates.
-
Computational modeling and docking studies: To predict potential binding sites on known Wnt pathway components and associated proteins.
-
Structural biology: To determine the three-dimensional structure of this compound in complex with its target protein(s) to elucidate the precise mechanism of inhibition.
The identification of the specific molecular target of this compound will not only provide deeper insights into the regulation of the Wnt pathway in cardiogenesis but also pave the way for the rational design of more potent and specific therapeutic agents for cardiac regeneration.
References
- 1. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt Signaling Cascades and Their Role in Coronary Artery Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|577696-37-8|this compound|Wnt/β-catenin;其他疾病 [med-life.cn]
- 4. scbt.com [scbt.com]
- 5. A Wnt- and β-catenin-dependent pathway for mammalian cardiac myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt signaling in cardiac development and heart diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt Signaling in Heart Development and Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | The role of β-catenin in cardiac diseases [frontiersin.org]
- 10. oncotarget.com [oncotarget.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers [frontiersin.org]
An In-depth Technical Guide to the Structural Analogues Cardionogen-2 and -3: Modulators of Cardiomyogenesis via Wnt/β-Catenin Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardionogen-2 and Cardionogen-3 are structurally related small molecules that have emerged as potent modulators of cardiomyocyte differentiation. Identified through in vivo screening in zebrafish, these compounds promote the generation of cardiomyocytes by inhibiting the canonical Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and underlying mechanisms of action of Cardionogen-2 and Cardionogen-3. Detailed experimental protocols for key assays and synthesized quantitative data are presented to facilitate further research and development in the field of cardiac regeneration.
Introduction
The limited regenerative capacity of the adult mammalian heart has spurred the search for novel therapeutic strategies to replace lost or damaged cardiomyocytes. Small molecules that can direct the differentiation of stem and progenitor cells into functional heart muscle offer a promising avenue for cardiac repair. The Cardionogen family of compounds, including Cardionogen-2 and Cardionogen-3, represents a significant discovery in this area. These molecules were identified for their ability to enlarge the embryonic zebrafish heart, a phenotype attributed to an increase in cardiomyocyte number. Subsequent studies have elucidated their mechanism of action, which involves the timely inhibition of the Wnt/β-catenin signaling pathway, a critical regulator of cardiogenesis.
Chemical Properties and Synthesis
Cardionogen-2 and Cardionogen-3 belong to the[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole class of heterocyclic compounds.
Cardionogen-2
-
IUPAC Name: 6-(3,4-Dimethoxyphenyl)-3-(2-pyridinyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole[1]
-
Molecular Formula: C₁₆H₁₃N₅O₂S[4]
-
Molecular Weight: 339.37 g/mol [4]
Cardionogen-3
Biological Activity and Mechanism of Action
Cardionogen-2 and -3 exhibit a biphasic effect on cardiogenesis, promoting heart formation when administered after gastrulation and inhibiting it when applied before this developmental stage.[2][5] This temporal specificity is directly linked to their role as inhibitors of the canonical Wnt/β-catenin signaling pathway.
The Wnt/β-catenin pathway is a key regulator of embryonic development, including cell fate decisions in the developing heart. Early activation of this pathway is necessary for mesoderm induction, while its subsequent inhibition is crucial for the specification and differentiation of cardiac progenitor cells into cardiomyocytes. Cardionogen-2 and -3 exert their pro-cardiomyogenic effects by inhibiting this pathway at the later stage, thereby promoting the expansion of cardiac progenitor cells and their differentiation into cardiomyocytes.[2]
Quantitative Biological Data
The following table summarizes the available quantitative data on the biological activity of Cardionogen compounds. It is important to note that some studies refer to "Cardionogen" without specifying the analogue, or use internal compound names such as "CDNG1".
| Compound | Assay | Organism/Cell Type | Endpoint | Value |
| Cardionogen (unspecified) | Wnt/β-catenin Signaling Inhibition | Murine Embryonic Stem Cells | EC₅₀ | ~23 nM |
| CDNG1 (likely a Cardionogen) | Wnt/β-catenin Signaling Inhibition | Murine Embryonic Stem Cells | EC₅₀ | 38 nM[6] |
| Cardionogen (unspecified) | Cardiomyocyte Differentiation | Murine Embryonic Stem Cells | Effective Concentration | 1 µM and 5 µM[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of Cardionogen-2 and -3.
In Vivo Zebrafish Embryo Heart Size Assay
This protocol is designed to assess the effect of small molecules on embryonic heart size in zebrafish.
Materials:
-
Wild-type or transgenic (e.g., Tg(cmlc2:GFP)) zebrafish embryos
-
Embryo medium (E3)
-
96-well plates
-
Test compounds (Cardionogen-2, Cardionogen-3) dissolved in DMSO
-
Microscope with a camera
Procedure:
-
Collect zebrafish embryos at the 1-4 cell stage.
-
At 4 hours post-fertilization (hpf), array individual embryos into the wells of a 96-well plate containing E3 medium.
-
Add the test compounds to the desired final concentration. Include a DMSO vehicle control.
-
Incubate the embryos at 28.5°C.
-
At 48 hpf, visually inspect the embryos under a microscope and capture images of the heart.
-
Measure the surface area of the ventricle as a proxy for heart size using image analysis software.
-
Statistically compare the heart sizes of treated embryos to the vehicle control.
Murine Embryonic Stem Cell (mESC) Cardiomyocyte Differentiation Assay
This protocol describes the differentiation of mESCs into cardiomyocytes and the assessment of the effects of Cardionogen compounds.
Materials:
-
Murine embryonic stem cells (e.g., CGR8)
-
ESC culture medium
-
Differentiation medium (e.g., IMDM with 20% FBS, L-glutamine, transferrin, and 1-thioglycerol)
-
Hanging drop culture plates
-
Gelatin-coated tissue culture plates
-
Test compounds (Cardionogen-2, Cardionogen-3) dissolved in DMSO
-
Antibodies for immunocytochemistry (e.g., anti-cardiac Troponin T)
-
Reagents for quantitative PCR (qPCR)
Procedure:
-
Embryoid Body (EB) Formation:
-
Culture mESCs to confluency.
-
Dissociate the cells and resuspend them in differentiation medium to form hanging drops (e.g., 20 µL drops containing 400 cells).
-
Incubate for 2 days to allow EB formation.
-
-
EB Plating and Differentiation:
-
Collect the EBs and plate them onto gelatin-coated tissue culture plates in differentiation medium.
-
From day 4 of differentiation, treat the EBs with Cardionogen-2 or -3 at various concentrations. Include a DMSO vehicle control.
-
Change the medium every 2 days, replenishing the compounds.
-
-
Assessment of Cardiomyocyte Differentiation:
-
Beating EBs: From day 8 onwards, count the number of spontaneously beating EBs under a microscope.
-
Immunocytochemistry: At day 12, fix the cells and perform immunocytochemistry for cardiac Troponin T to visualize cardiomyocytes.
-
Quantitative PCR: At day 12, extract RNA from the EBs and perform qPCR to quantify the expression of cardiac-specific markers such as Nkx2.5, Gata4, Myh6, and Tnnt2.
-
Wnt/β-Catenin Signaling Luciferase Reporter Assay
This assay quantifies the inhibitory effect of Cardionogen compounds on the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash/FOPFlash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned medium (or recombinant Wnt3a)
-
Test compounds (Cardionogen-2, Cardionogen-3) dissolved in DMSO
-
Dual-luciferase reporter assay system
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations.
-
Stimulate the cells with Wnt3a conditioned medium to activate the Wnt/β-catenin pathway.
-
After another 24 hours, lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.
-
Normalize the TOPFlash activity to the Renilla activity.
-
Calculate the dose-dependent inhibition of Wnt signaling and determine the EC₅₀ values for Cardionogen-2 and -3.
Visualizations
Signaling Pathway
Caption: Inhibition of the Wnt/β-catenin signaling pathway by Cardionogen-2 and -3.
Experimental Workflow
References
- 1. Cardionogen 2| CAS 578755-52-9 [dcchemicals.com]
- 2. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardionogen 2 | 578755-52-9 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovering small molecules as Wnt inhibitors that promote heart regeneration and injury repair - PMC [pmc.ncbi.nlm.nih.gov]
Cardionogen 1: A Novel Modulator of Myocardial Hyperplasia via Wnt/β-Catenin Signaling Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cardionogen 1, a small molecule identified through in vivo screening in zebrafish, has emerged as a potent inducer of myocardial hyperplasia. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its influence on cardiomyocyte proliferation through the expansion of cardiac progenitor cells. Experimental evidence demonstrates that this compound exerts its effects by inhibiting the canonical Wnt/β-catenin signaling pathway, a critical regulator of cardiac development. This guide summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and drug development efforts in the field of cardiac regeneration.
Introduction
The adult mammalian heart has a limited capacity for regeneration following injury, primarily due to the low proliferative potential of mature cardiomyocytes. Myocardial hyperplasia, the increase in cardiomyocyte number, is a key therapeutic goal for restoring cardiac function after events such as myocardial infarction. This compound is a novel compound that has been shown to enlarge the size of the developing heart by promoting myocardial hyperplasia.[1] This effect is not due to cardiomyocyte hypertrophy (an increase in cell size), but rather to a genuine increase in the number of cardiac cells.[1] The primary mechanism underlying this observation is the expansion of cardiac progenitor cells, which subsequently differentiate into cardiomyocytes.[1]
Mechanism of Action: Inhibition of Wnt/β-Catenin Signaling
This compound's pro-hyperplastic activity is attributed to its inhibitory effect on the canonical Wnt/β-catenin signaling pathway.[1] This pathway is a highly conserved signaling cascade that plays a crucial, yet stage-dependent, role in heart development. During early embryonic development (pre-gastrulation), Wnt/β-catenin signaling is required for the specification of cardiac mesoderm.[2][3] However, during and after gastrulation, sustained Wnt/β-catenin activation inhibits cardiomyocyte differentiation and proliferation.[1][2]
This compound acts as an antagonist of Wnt/β-catenin-dependent transcription.[1] By inhibiting this pathway at the appropriate developmental window, this compound promotes the expansion of cardiac progenitor cells, leading to an overall increase in cardiomyocyte number.[1] This targeted inhibition allows for the controlled proliferation of cardiac precursors without disrupting earlier crucial developmental events.
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound's Effect on Myocardial Hyperplasia
The effects of this compound on cardiomyocyte number have been quantified in zebrafish embryos. The following tables summarize the key findings.
Table 1: Effect of this compound Treatment on Cardiac Cell Number in Zebrafish Embryos
| Treatment Group | Mean Cardiac Cell Number (± SEM) |
| Control (DMSO) | 212 ± 5 |
| This compound (5 hpf - 12 hpf) | 245 ± 5 |
| This compound (5 hpf - 60 hpf) | 305 ± 4 |
Data from studies on Tg(cmlc2:EGFP) zebrafish embryos, with cell counts performed at 60 hours post-fertilization (hpf).[1]
Table 2: Timing-Dependent Effects of this compound on Cardiomyocyte Generation
| Treatment Window (hpf) | Mean Cardiac Cell Number (± SEM) | Outcome Compared to Control |
| 2 - 5 | 178 ± 3 | Inhibition |
| 2 - 12 | 219 ± 4 | Recovery to normal |
| 5 - 12 | 245 ± 5 | Promotion |
| 5 - 60 | 305 ± 4 | Strong Promotion |
hpf: hours post-fertilization. Control cell number at 60 hpf was 212 ± 5.[1]
Experimental Protocols
In Vivo Small Molecule Screen in Zebrafish
This protocol outlines the methodology used to identify this compound from a small molecule library based on its effect on heart size in zebrafish embryos.
Experimental Workflow Diagram
Caption: Workflow for in vivo small molecule screening in zebrafish.
Methodology:
-
Embryo Collection and Plating: Transgenic zebrafish embryos, such as Tg(cmlc2:EGFP) which express Green Fluorescent Protein in cardiomyocytes, are collected and arrayed into 96-well plates at a density of 3-5 embryos per well in embryo medium.
-
Compound Addition: Small molecules from a chemical library are added to each well at a final concentration typically ranging from 1 to 10 µM. A DMSO control is run in parallel.
-
Incubation: The plates are incubated at 28.5°C for a specified period, for instance, from 5 hours post-fertilization (hpf) to 48 or 60 hpf.
-
Phenotypic Screening: Embryos are visually screened under a fluorescence microscope to identify compounds that cause a significant change in heart size compared to the control group.
-
Hit Validation and Secondary Assays: Putative "hit" compounds are re-tested to confirm their activity. Secondary assays, such as cardiomyocyte counting and proliferation assays (e.g., using anti-phospho-histone H3 antibody), are performed to characterize the cellular basis of the observed phenotype.
Cardiomyocyte Differentiation of Murine Embryonic Stem (ES) Cells
This protocol describes the differentiation of murine ES cells into cardiomyocytes to assess the in vitro effects of this compound.
Methodology:
-
ES Cell Culture: Murine ES cells are cultured on gelatin-coated plates in a standard ES cell medium supplemented with LIF to maintain pluripotency.
-
Embryoid Body (EB) Formation: To initiate differentiation, ES cells are dissociated and cultured in suspension in differentiation medium without LIF to allow the formation of embryoid bodies.
-
Cardiomyocyte Differentiation Induction: EBs are plated on gelatin-coated tissue culture plates. At specific time points during differentiation (e.g., day 4 to day 10), the medium is supplemented with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 5 µM) or a vehicle control.
-
Assessment of Differentiation: The efficiency of cardiomyocyte differentiation is assessed at a later time point (e.g., day 12) by observing the appearance of spontaneously beating areas and by using fluorescent reporter lines (e.g., ES cells expressing a fluorescent protein under the control of a cardiac-specific promoter) followed by quantification using fluorescence microscopy or flow cytometry.
Conclusion and Future Directions
This compound represents a promising chemical tool for dissecting the molecular mechanisms of cardiac development and regeneration. Its ability to promote myocardial hyperplasia by expanding cardiac progenitor cells through the targeted inhibition of Wnt/β-catenin signaling highlights a viable strategy for therapeutic intervention in heart disease. Future research should focus on optimizing the delivery and timing of this compound or its analogs in in vivo models of cardiac injury to assess its regenerative potential. Furthermore, a deeper understanding of the downstream targets of the Wnt/β-catenin pathway that are modulated by this compound will be crucial for the development of more specific and potent therapies for stimulating heart muscle repair.
References
Methodological & Application
Application Notes and Protocols for CardioRegenX in Zebrafish Heart Regeneration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adult zebrafish possesses a remarkable capacity to regenerate its heart after injury, a trait largely absent in mammals. This regenerative process involves the proliferation of pre-existing cardiomyocytes to replace lost tissue, offering a powerful model for identifying therapeutic strategies to enhance cardiac repair in humans. Chemical screening in zebrafish has emerged as a valuable tool for discovering small molecules that can modulate this intricate process.
These application notes provide a comprehensive overview and detailed protocols for studying the effects of a novel hypothetical small molecule, CardioRegenX , on zebrafish heart regeneration. The methodologies described herein are based on established principles and techniques in the field and are intended to serve as a guide for researchers investigating pro-regenerative compounds.
Mechanism of Action (Hypothetical)
CardioRegenX is a potent small molecule agonist of the Neuregulin 1 (Nrg1) signaling pathway. Nrg1 is a critical factor for cardiomyocyte proliferation and heart development. In the context of zebrafish heart regeneration, the Nrg1 receptor, ErbB2, is activated in cardiomyocytes, leading to their re-entry into the cell cycle and subsequent proliferation. CardioRegenX is designed to mimic the action of Nrg1, thereby enhancing the endogenous regenerative response.
Signaling Pathway Diagram
Application Notes and Protocols for Cardionogen 1 Treatment of Murine Embryonic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardionogen 1 is a small molecule that has been identified as a potent inducer of cardiomyocyte differentiation from murine embryonic stem cells (mESCs). Its mechanism of action involves the timely inhibition of the canonical Wnt/β-catenin signaling pathway, a critical regulator of cardiac lineage specification. By modulating this pathway, this compound promotes the efficient generation of functional cardiomyocytes, offering a valuable tool for studies in cardiac development, disease modeling, and drug discovery. These application notes provide a comprehensive overview of the treatment of mESCs with this compound, including detailed experimental protocols, quantitative data on its effects, and a visualization of the underlying signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on cardiomyocyte differentiation from mESCs.
Table 1: Effect of this compound on Cardiac-Specific Gene Expression
| Gene | Treatment | Fold Change in Expression (vs. DMSO control) |
| β-Myosin Heavy Chain (βMHC) | 1 µM this compound (Day 4-10) | ~8 |
| α-Myosin Heavy Chain (αMHC) | 1 µM this compound (Day 4-10) | ~6 |
| Myosin Light Chain-2a (MLC-2a) | 1 µM this compound (Day 4-10) | ~7 |
| Myosin Light Chain-2v (MLC-2v) | 1 µM this compound (Day 4-10) | ~5 |
Data is derived from real-time PCR analysis at day 12 of differentiation. The expression levels in DMSO-treated control cells were set to 1.[1]
Table 2: Effect of this compound on Cardiomyocyte Population
| Assay | Treatment | Result |
| Flow Cytometry (Sarcomeric α-Actinin) | 1 µM this compound (Day 4-10) | 4.36-fold increase in cardiomyocyte content (from 0.83 ± 0.06% to 3.62 ± 0.09%) |
Analysis was performed at day 12 of differentiation.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for inducing cardiomyocyte differentiation.
Caption: this compound inhibits the Wnt/β-catenin pathway, promoting cardiomyocyte differentiation.
Caption: Experimental workflow for this compound-induced cardiomyocyte differentiation of mESCs.
Experimental Protocols
Murine Embryonic Stem Cell (mESC) Maintenance
Materials:
-
mESCs (e.g., CGR8 line)
-
DMEM (high glucose, with L-glutamine and sodium pyruvate)
-
Fetal Bovine Serum (FBS), ES-cell qualified
-
Penicillin-Streptomycin (100x)
-
Non-Essential Amino Acids (NEAA, 100x)
-
2-Mercaptoethanol (1000x)
-
Leukemia Inhibitory Factor (LIF)
-
Trypsin-EDTA (0.25%)
-
Gelatin (0.1% in PBS)
-
Mitomycin C-inactivated mouse embryonic fibroblasts (MEFs) (for feeder-dependent culture)
-
Tissue culture plates
Protocol (Feeder-dependent):
-
Coat tissue culture plates with 0.1% gelatin for at least 30 minutes at 37°C.
-
Plate mitomycin C-inactivated MEFs onto the gelatin-coated plates.
-
The next day, thaw or passage mESCs onto the MEF feeder layer.
-
Culture mESCs in mESC medium (DMEM, 15% FBS, 1x Penicillin-Streptomycin, 1x NEAA, 1x 2-Mercaptoethanol, 1000 U/mL LIF).
-
Change the medium daily.
-
Passage the cells every 2-3 days when colonies become large and start to touch. To passage, aspirate the medium, wash with PBS, and add 0.25% Trypsin-EDTA. Incubate for 3-5 minutes at 37°C. Neutralize with mESC medium and re-plate onto freshly prepared MEF feeder plates.
Embryoid Body (EB) Formation for Cardiac Differentiation
Materials:
-
mESCs
-
Differentiation medium (IMDM, 20% FBS, 1x Penicillin-Streptomycin, 1x NEAA, 0.1 mM 2-Mercaptoethanol)
-
Non-adherent petri dishes
Protocol (Hanging Drop Method):
-
Day 0: Prepare a single-cell suspension of mESCs by trypsinization.
-
Resuspend the cells in differentiation medium to a concentration of 2 x 10^4 cells/mL.
-
Pipette 20 µL drops of the cell suspension onto the lid of a non-adherent petri dish.
-
Invert the lid and place it over the bottom of the dish containing a small amount of PBS to maintain humidity.
-
Incubate at 37°C in a 5% CO2 incubator. EBs will form within the drops.
-
Day 2: Gently wash the EBs from the lid with differentiation medium and transfer them to a non-adherent petri dish for suspension culture.
This compound Treatment
Materials:
-
EBs in suspension culture
-
This compound (stock solution in DMSO)
-
Differentiation medium
Protocol:
-
Day 4: Transfer the EBs to a new non-adherent petri dish.
-
Replace the medium with fresh differentiation medium containing either 1 µM or 5 µM this compound. A DMSO vehicle control should be run in parallel.
-
Day 6, 8: Change the medium with fresh differentiation medium containing the respective concentration of this compound or DMSO.
-
Day 10: The treatment period ends. Replace the medium with fresh differentiation medium without this compound.
-
Continue to culture the EBs, changing the medium every two days. Beating cardiomyocytes can typically be observed from day 8-10 onwards.
RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)
Materials:
-
EBs (Day 12)
-
TRIzol reagent or other RNA isolation kit
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Primers for cardiac-specific genes (e.g., βMHC, αMHC, MLC-2a, MLC-2v) and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Protocol:
-
RNA Isolation: Collect EBs at day 12 of differentiation. Isolate total RNA using TRIzol reagent or a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
RT-qPCR: Perform RT-qPCR using SYBR Green master mix and primers for the target genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the DMSO control group.
Immunofluorescence Staining for Cardiac Troponin T (cTnT)
Materials:
-
Differentiated EBs (Day 12)
-
Gelatin-coated coverslips or chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-cardiac Troponin T (cTnT)
-
Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Day 10: Plate EBs onto gelatin-coated coverslips or chamber slides and allow them to attach and grow for 2 days.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-cTnT antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash three times with PBS, mount the coverslip onto a slide with mounting medium, and visualize using a fluorescence microscope.
Conclusion
This compound provides a reliable and efficient method for directing the differentiation of murine embryonic stem cells into cardiomyocytes. By following the protocols outlined in these application notes, researchers can generate cardiomyocyte populations for a variety of applications, from fundamental studies of heart development to the development of novel cardiac therapies. The provided quantitative data serves as a benchmark for expected outcomes, and the visualized pathways and workflows offer a clear understanding of the experimental process.
References
Optimal Concentration of Cardionogen 1 for In Vitro Cardiomyocyte Differentiation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cardionogen 1 is a small molecule that has been identified as a potent modulator of cardiomyocyte generation. It functions by inhibiting the canonical Wnt/β-catenin signaling pathway, a crucial pathway in cardiac development. The temporal modulation of Wnt signaling is critical for the efficient differentiation of pluripotent stem cells into cardiomyocytes. Early activation of the pathway is required for mesoderm specification, while subsequent inhibition is necessary for cardiac lineage commitment. This compound provides a valuable tool for researchers studying cardiac development, disease modeling, and for the development of regenerative therapies. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for in vitro studies.
Data Presentation
The following table summarizes the quantitative data on the effective concentrations of this compound from in vitro studies.
| Cell Type | Assay | Effective Concentration Range | Optimal Concentration (Reported) | EC50 | Notes |
| Murine Embryonic Stem Cells (mESCs) | Cardiomyocyte Differentiation | 1 µM - 5 µM | 1 µM and 5 µM | Not Reported for differentiation | Concentrations below 0.1 µM were found to be ineffective in inducing cardiomyocyte differentiation. Treatment was applied from day 4 to day 10 of the differentiation protocol.[1] |
| Murine Embryonic Stem Cells (mESCs) | Wnt/β-catenin Signaling Inhibition | Not Reported for full range | Not Applicable | ~23 nM | This EC50 value is for the inhibition of Wnt/β-catenin-dependent transcription, which is the mechanism of action for this compound.[1] |
| Human Pluripotent Stem Cells (hPSCs) | Cardiomyocyte Differentiation | Not Specifically Reported | Requires Empirical Determination | Not Reported | While direct studies on this compound with hPSCs are not widely published, protocols for cardiomyocyte differentiation from hPSCs often involve Wnt pathway inhibition during a similar developmental window as with mESCs. |
Signaling Pathway
This compound promotes cardiomyocyte differentiation by inhibiting the canonical Wnt/β-catenin signaling pathway. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.
Experimental Protocols
Protocol 1: Cardiomyocyte Differentiation of Murine Embryonic Stem Cells (mESCs) using this compound
This protocol is adapted from the findings of studies on this compound with mESCs.[1]
Materials:
-
Murine Embryonic Stem Cells (e.g., D3 or R1 lines)
-
DMEM (high glucose) supplemented with 15% FBS, 2 mM L-glutamine, 1% non-essential amino acids, 0.1 mM β-mercaptoethanol, and 1000 U/mL LIF
-
Hanging drop plates or low-attachment plates for embryoid body (EB) formation
-
Differentiation medium: IMDM supplemented with 20% FBS, 2 mM L-glutamine, and 0.1 mM β-mercaptoethanol
-
This compound (stock solution in DMSO)
-
Gelatin-coated tissue culture plates
-
PBS (Phosphate Buffered Saline)
-
Trypsin-EDTA
Procedure:
-
mESC Culture: Culture mESCs on gelatin-coated plates in the presence of LIF to maintain pluripotency.
-
Embryoid Body (EB) Formation (Day 0):
-
Harvest mESCs and resuspend in differentiation medium without LIF.
-
Form EBs by either the hanging drop method (e.g., 400 cells per 20 µL drop) or by plating on low-attachment dishes.
-
-
EB Culture (Day 0 - 4): Culture EBs in suspension for 4 days. Change the medium every 2 days.
-
This compound Treatment (Day 4 - 10):
-
On day 4, plate the EBs onto gelatin-coated tissue culture plates.
-
Add differentiation medium containing this compound at the desired final concentration (e.g., 1 µM or 5 µM). A vehicle control (DMSO) should be run in parallel.
-
Culture the cells for an additional 6 days, changing the medium with freshly added this compound every 2 days.
-
-
Assessment of Cardiomyocyte Differentiation (Day 10 onwards):
-
Observe the cultures for the appearance of spontaneously beating areas, typically starting around day 8-10.
-
At day 12 or later, harvest the cells for analysis of cardiac-specific markers such as cardiac troponin T (cTnT), α-myosin heavy chain (α-MHC), and NKX2.5 by immunofluorescence staining or qRT-PCR.
-
Protocol 2: General Workflow for Optimizing this compound Concentration in a New Cell Line
This protocol provides a general framework for determining the optimal concentration of this compound for any pluripotent stem cell line.
Procedure:
-
Initial Dose-Response Screening:
-
Based on the known EC50 of ~23 nM and effective concentrations in mESCs (1-5 µM), select a wide range of this compound concentrations for initial screening. A logarithmic scale is recommended (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).
-
Perform the cardiomyocyte differentiation protocol for your specific cell line, applying the different concentrations of this compound during the appropriate window for Wnt inhibition (typically after mesoderm induction).
-
-
Assess Cell Viability/Toxicity:
-
At the end of the treatment period, assess cell viability using a standard assay (e.g., MTT, MTS, or a live/dead staining kit) to identify any cytotoxic concentrations.
-
-
Analyze Cardiomyocyte Marker Expression:
-
Quantify the efficiency of cardiomyocyte differentiation for each concentration. This can be done by:
-
Flow cytometry: Staining for a cardiac-specific marker like cTnT.
-
qRT-PCR: Measuring the expression levels of key cardiac genes (e.g., TNNT2, NKX2-5, MYH6).
-
Immunofluorescence: Visualizing and quantifying the percentage of cTnT-positive cells.
-
-
-
Functional Assessment:
-
Observe the cultures for the presence and extent of spontaneously beating areas.
-
For more quantitative functional analysis, consider techniques like calcium imaging to assess calcium transient characteristics.
-
-
Fine-Tuning Concentration Range:
-
Based on the results from the initial screen, select a narrower range of concentrations around the most effective and non-toxic doses for a second round of optimization.
-
-
Validate Optimal Concentration:
-
Perform multiple independent experiments using the determined optimal concentration to ensure reproducibility.
-
Conclusion
This compound is a valuable small molecule for inducing cardiomyocyte differentiation in vitro through the inhibition of the Wnt/β-catenin pathway. For murine embryonic stem cells, concentrations between 1 µM and 5 µM have been shown to be effective. For other cell types, such as human pluripotent stem cells, a systematic optimization of the concentration is recommended to achieve the highest efficiency of differentiation. The protocols and workflows provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in their in vitro studies.
References
Application of Cardionogen 1 in Cardiac Tissue Engineering: A Detailed Guide
Introduction
Cardionogen 1 is a small molecule that has emerged as a significant modulator of cardiogenesis, offering a valuable tool for researchers in cardiac tissue engineering and drug development. This document provides detailed application notes and protocols for the use of this compound in promoting cardiomyocyte differentiation from pluripotent stem cells. This compound functions as an inhibitor of the canonical Wnt/β-catenin signaling pathway, a critical regulator of heart development.[1][2] Its application is stage-specific, highlighting the temporal importance of Wnt signaling in cardiac lineage specification.[1] When applied during the appropriate window of differentiation, this compound promotes the expansion of cardiac progenitor cells, leading to an increased yield of functional cardiomyocytes.[1]
Mechanism of Action: Wnt/β-catenin Signaling Inhibition
This compound exerts its pro-cardiomyogenic effects by inhibiting the Wnt/β-catenin signaling pathway.[1] In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes. The Wnt/β-catenin pathway plays a biphasic role in cardiac development, where early activation is necessary for mesoderm induction, and subsequent inhibition is crucial for the specification and differentiation of cardiac progenitors.[3][4][5] this compound acts during the later phase, inhibiting Wnt/β-catenin-dependent transcription and thereby promoting the commitment of mesodermal cells to the cardiac lineage.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the application of this compound in cardiomyocyte differentiation experiments.
Table 1: Effective Concentrations of this compound
| Parameter | Cell Type | Value | Reference |
| EC50 (Wnt/β-catenin Inhibition) | Murine Embryonic Stem Cells | ~23 nM | [1] |
| Effective Concentration (Cardiomyocyte Differentiation) | Murine Embryonic Stem Cells | 1 µM - 5 µM | [1] |
| Ineffective Concentration (Cardiomyocyte Differentiation) | Murine Embryonic Stem Cells | 0.1 µM | [1] |
Table 2: Effects of this compound on Cardiac Marker Expression in Murine Embryonic Stem Cells
| Treatment Condition | Gene Marker | Outcome | Reference |
| Day 4-10 Treatment (1-5 µM) | βMHC, αMHC, MLC-2a, MLC-2v | Significantly Increased Expression | [1] |
| Day 0-4 Treatment | βMHC, αMHC, MLC-2a, MLC-2v | Down-regulated Expression | [1] |
| This compound Treatment | nkx2.5 | Marked Increase in Expression | [1] |
Experimental Protocols
This section provides a detailed protocol for the differentiation of murine embryonic stem (ES) cells into cardiomyocytes using this compound. This protocol is based on the findings that this compound is most effective when applied after the initial stages of germ layer specification.
Protocol 1: Cardiomyocyte Differentiation from Murine ES Cells using this compound
Materials:
-
Murine Embryonic Stem (ES) cells (e.g., DsRed-expressing line for visualization)
-
ES cell culture medium
-
Differentiation medium (e.g., IMDM supplemented with 20% FBS, L-glutamine, penicillin/streptomycin, and 1-thioglycerol)
-
This compound (stock solution in DMSO)
-
Tissue culture plates
-
Hanging drop culture plates or non-adherent plates for embryoid body (EB) formation
Experimental Workflow Diagram:
Procedure:
-
ES Cell Culture: Maintain murine ES cells in an undifferentiated state on a feeder layer of mouse embryonic fibroblasts (MEFs) or in a feeder-free system with appropriate media.
-
Embryoid Body (EB) Formation (Day 0):
-
Dissociate undifferentiated ES cells into a single-cell suspension.
-
Initiate EB formation using the hanging drop method (e.g., 400 cells per 20 µL drop) or by plating cells in non-adherent culture dishes.
-
Culture EBs in differentiation medium without any small molecules for the first 4 days.
-
-
This compound Treatment (Day 4 - Day 10):
-
On day 4, collect the EBs and plate them onto gelatin-coated tissue culture plates.
-
Replace the differentiation medium with fresh medium containing this compound at a final concentration of 1 µM or 5 µM.[1]
-
Replenish the medium with this compound every two days until day 10.
-
-
Observation of Beating Cardiomyocytes (Day 10 onwards):
-
Starting from day 10, monitor the EBs for the appearance of spontaneously contracting areas. If using a fluorescent reporter line, cardiomyocyte differentiation can be visualized by fluorescence microscopy.
-
-
Analysis of Cardiomyocyte Differentiation:
-
Quantitative PCR (qPCR): At various time points (e.g., day 12), harvest RNA from the differentiated cells to analyze the expression of cardiac-specific markers such as Nkx2-5, βMHC, αMHC, MLC-2a, and MLC-2v.[1]
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for cardiac proteins like cardiac troponin T (cTnT) and α-actinin to visualize the sarcomeric structure of the differentiated cardiomyocytes.
-
Flow Cytometry: Quantify the percentage of cardiomyocytes by staining for intracellular cardiac-specific markers.
-
Logical Relationship Diagram:
Troubleshooting and Considerations
-
Toxicity: Monitor cell viability during this compound treatment. If significant cell death is observed, consider optimizing the concentration and treatment duration.
-
Variability: The efficiency of cardiomyocyte differentiation can vary between different pluripotent stem cell lines. It is recommended to optimize the protocol for each specific cell line.
-
Timing is Critical: The biphasic role of Wnt signaling in cardiogenesis means that the timing of this compound application is crucial for its pro-cardiomyogenic effect.[1] Application during the initial stages of differentiation (Day 0-4) may inhibit cardiomyocyte formation.[1]
Conclusion
This compound is a potent small molecule for enhancing the generation of cardiomyocytes from pluripotent stem cells in vitro. Its mechanism of action through the stage-specific inhibition of the Wnt/β-catenin pathway provides a targeted approach to direct cell fate towards the cardiac lineage. The protocols and data presented here offer a comprehensive guide for researchers and professionals in cardiac tissue engineering to effectively utilize this compound in their studies, with the potential to advance cardiovascular disease modeling, drug screening, and regenerative medicine strategies.
References
- 1. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/β-catenin signaling in heart regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Endogenous Wnt/β-Catenin Signaling Is Required for Cardiac Differentiation in Human Embryonic Stem Cells | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Delivery of Cardionogen 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the in vivo delivery of Cardionogen 1 in animal models, particularly in the context of cardiac regeneration research. The information is compiled for use by researchers and professionals in the field of drug development and cardiovascular biology.
Introduction to this compound
This compound is a small molecule that has been identified as a potent inducer of cardiomyocyte proliferation. It functions by inhibiting the Wnt/β-catenin signaling pathway, a key regulatory pathway in cardiac development and regeneration.[1][2] Studies in zebrafish and murine embryonic stem cells have demonstrated that this compound can expand the population of cardiac progenitor cells, leading to an increase in cardiomyocyte number.[1] These properties make this compound a promising therapeutic candidate for stimulating heart repair after injury, such as myocardial infarction. The successful translation of this compound into a therapeutic strategy will heavily rely on effective in vivo delivery methods to the site of cardiac injury.
Proposed In Vivo Delivery Strategies
Two primary methods for the in vivo delivery of this compound in murine models of myocardial infarction are proposed: direct intramyocardial injection for localized delivery and systemic retro-orbital injection for a less invasive approach.
Quantitative Data Summary for Proposed Delivery Methods
The following table summarizes proposed starting parameters for the in vivo delivery of this compound. These values are extrapolated from in vitro studies and general practices for small molecule delivery in mice, and should be optimized for specific experimental conditions.
| Parameter | Direct Intramyocardial Injection | Systemic Retro-orbital Injection |
| Animal Model | Mouse (e.g., C57BL/6) with induced myocardial infarction | Mouse (e.g., C57BL/6) with induced myocardial infarction |
| Proposed Dosage | 1-10 µM in 10-50 µL total volume | 1-5 mg/kg body weight |
| Vehicle | Sterile PBS with <1% DMSO | Sterile saline with a suitable solubilizing agent (e.g., PEG, cyclodextrin) |
| Injection Frequency | Single injection at the time of MI or reperfusion | Daily or every other day for 1-2 weeks post-MI |
| Needle Gauge | 30G | 27-30G |
Experimental Protocols
Protocol 1: Direct Intramyocardial Injection
This method allows for the direct delivery of this compound to the injured myocardium, ensuring high local concentration.
Materials:
-
This compound
-
Sterile PBS and DMSO
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, retractors)
-
Hamilton syringe with a 30G needle
-
Suture materials
-
Warming pad
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in a minimal amount of DMSO and then dilute to the final concentration with sterile PBS. The final DMSO concentration should be below 1%.
-
Animal Anesthesia and Preparation: Anesthetize the mouse using isoflurane (4% for induction, 2% for maintenance).[3] Place the animal in a supine position on a warming pad to maintain body temperature. Shave the chest area and disinfect with an appropriate antiseptic.
-
Surgical Procedure: Make a small incision in the skin over the fourth intercostal space.[3] Carefully dissect through the pectoral muscles to expose the intercostal muscles.
-
Heart Exposure: Gently open the thoracic cavity at the fourth intercostal space to expose the heart. A small retractor can be used to improve visibility.
-
Intramyocardial Injection: Using a Hamilton syringe with a 30G needle, inject a total volume of 10-50 µL of the this compound solution into the border zone of the infarcted area of the left ventricle.[3][4] The injection should be performed slowly to avoid excessive tissue damage. Multiple small injections can be made to ensure even distribution.
-
Closure: Carefully place the heart back into the thoracic cavity. Evacuate the air from the chest cavity to prevent pneumothorax.[3] Close the muscle layers and the skin with sutures.
-
Post-operative Care: Administer analgesics as required and monitor the animal closely during recovery.
Protocol 2: Systemic Retro-orbital Injection
This method provides a less invasive, systemic delivery of this compound.
Materials:
-
This compound
-
Sterile saline and a suitable solubilizing agent
-
Anesthetic (e.g., isoflurane)
-
Insulin syringe with a 27-30G needle
-
Topical ophthalmic anesthetic (e.g., proparacaine)
Procedure:
-
Preparation of this compound Solution: Formulate this compound in a sterile solution suitable for intravenous injection. This may require the use of solubilizing agents like polyethylene glycol (PEG) or cyclodextrins.
-
Animal Anesthesia: Anesthetize the mouse with isoflurane.[5][6][7]
-
Injection Site Preparation: Apply a drop of topical ophthalmic anesthetic to the eye that will be used for injection.[6][7]
-
Injection Technique: Gently restrain the mouse and cause the eye to protrude slightly by pulling back the skin above and below the eye. Insert the needle, bevel up, at a 45-degree angle into the medial canthus of the eye, aiming for the retro-orbital sinus behind the eyeball.[5]
-
Administration: Slowly inject a volume of up to 150 µL.[6][8]
-
Post-injection Care: Withdraw the needle and apply gentle pressure to the eyelid for a few seconds to prevent bleeding. Monitor the animal until it has fully recovered from anesthesia.
Visualizations
Signaling Pathway of this compound
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Study
Caption: Workflow for an in vivo study of this compound in a mouse model of MI.
Future Directions and Considerations
The protocols and data presented here serve as a foundational guide for the in vivo evaluation of this compound. Further research is necessary to fully characterize its therapeutic potential.
-
Pharmacokinetics and Biodistribution: It is crucial to perform pharmacokinetic (PK) and biodistribution (BD) studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[9][10][11] These studies will inform optimal dosing and administration schedules.
-
Dose-Response Studies: A thorough dose-response analysis should be conducted to determine the optimal therapeutic window for this compound in a relevant animal model of cardiac injury.
-
Long-term Efficacy and Safety: Long-term studies are needed to assess the sustained effects of this compound on cardiac function and to evaluate any potential off-target effects or toxicity.
-
Combination Therapies: Investigating this compound in combination with other regenerative strategies, such as stem cell therapy or other small molecules, may reveal synergistic effects.
By systematically addressing these research areas, the full therapeutic potential of this compound for cardiac regeneration can be elucidated.
References
- 1. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/β-catenin signaling in heart regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple and Efficient Method for In Vivo Cardiac-specific Gene Manipulation by Intramyocardial Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramyocardial Cell Delivery: Observations in Murine Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. freimann.nd.edu [freimann.nd.edu]
- 6. animalcare.research.northeastern.edu [animalcare.research.northeastern.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Retro-orbital injections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and biodistribution of a collagen‐targeted peptide amphiphile for cardiovascular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizing the Pharmacokinetics and Biodistribution of Therapeutic Proteins: An Industry White Paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Beating Cardiomyocytes from Embryonic Stem Cells using Cardionogen 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The directed differentiation of embryonic stem (ES) cells into functional cardiomyocytes holds immense potential for cardiovascular research, drug discovery, and regenerative medicine. This document provides detailed application notes and protocols for utilizing Cardionogen 1, a small molecule inhibitor of the Wnt/β-catenin signaling pathway, to efficiently induce the differentiation of ES cells into beating cardiomyocytes.
This compound promotes cardiogenesis by inhibiting the canonical Wnt signaling pathway, a crucial regulator of embryonic development and cell fate determination.[1] The temporal modulation of Wnt signaling is critical for cardiomyocyte differentiation; early activation promotes mesoderm formation, while subsequent inhibition is necessary for the specification of cardiac progenitors.[2][3] this compound acts during this later phase, enhancing the commitment of mesodermal precursors to the cardiac lineage.[1]
Data Presentation
The following tables summarize quantitative data on the efficiency of cardiomyocyte differentiation from ES cells using Wnt signaling modulators. While specific quantitative data for this compound with murine ES cells is emerging, comparative data from other well-characterized Wnt inhibitors with a similar mechanism of action are presented to provide a benchmark for expected efficiency.
| Treatment Protocol | Cell Type | Differentiation Efficiency (% cTnT+ cells) | Reference |
| Wnt Inhibition (General) | |||
| Control (DMSO) | Human ES cells | ~20.64% | [4] |
| IWR-1 (Wnt inhibitor) | Human ES cells | ~89.42% | [4] |
| DKK1 (Wnt inhibitor) | Human ES cells | ~29.48% | [4] |
| This compound (Qualitative Data) | |||
| 1 µM this compound (Day 4-10) | Murine ES cells | Promotes differentiation into beating cardiomyocytes | [1] |
| 5 µM this compound (Day 4-10) | Murine ES cells | Promotes differentiation into beating cardiomyocytes | [1] |
| 0.1 µM this compound (Day 4-10) | Murine ES cells | No significant induction of cardiomyocyte differentiation | [1] |
| Combined Wnt Modulation | |||
| CHIR99021 (Day 0-2) + XAV939 (Day 3-5) | Murine ES cells | ~86.1% | [2] |
| XAV939 only (Day 3-5) | Murine ES cells | ~57.1% | [2] |
Table 1: Comparative efficiency of cardiomyocyte differentiation using Wnt inhibitors.
Signaling Pathway
The canonical Wnt/β-catenin signaling pathway plays a biphasic role in cardiomyocyte differentiation. Early activation is required for mesoderm induction, while later inhibition is crucial for cardiac specification. This compound acts as an inhibitor in the later stage.
Wnt/β-catenin signaling in cardiomyocyte differentiation.
Experimental Protocols
This section provides detailed protocols for the differentiation of murine ES cells into cardiomyocytes using this compound, based on the embryoid body (EB) formation method.
Materials and Reagents
-
Murine Embryonic Stem Cells (e.g., D3, R1 lines)
-
ES Cell Culture Medium:
-
DMEM (high glucose)
-
15% Fetal Bovine Serum (FBS), ES cell qualified
-
1% Non-Essential Amino Acids (NEAA)
-
1% L-Glutamine
-
0.1 mM β-mercaptoethanol
-
1000 U/mL Leukemia Inhibitory Factor (LIF)
-
-
Differentiation Medium: Same as ES cell culture medium but without LIF.
-
This compound (Stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
0.05% Trypsin-EDTA
-
Bacteriological grade petri dishes (non-adherent)
-
Gelatin-coated tissue culture plates
Protocol 1: Embryoid Body (EB) Formation and Cardiomyocyte Differentiation
This protocol is adapted from standard EB formation methods with the inclusion of this compound treatment.
Day 0: EB Formation (Hanging Drop Method)
-
Culture murine ES cells to ~80% confluency on gelatin-coated plates in ES cell culture medium.
-
Aspirate the medium and wash the cells once with PBS.
-
Add 0.05% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with an equal volume of ES cell culture medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in differentiation medium to a concentration of 2.5 x 10^4 cells/mL.
-
Dispense 20 µL drops of the cell suspension onto the lid of a 10 cm bacteriological petri dish.
-
Invert the lid and place it over the bottom of the dish containing 10 mL of sterile PBS to maintain humidity.
-
Incubate at 37°C in a 5% CO2 incubator for 2 days.
Day 2: EB Collection and Suspension Culture
-
Gently wash the EBs from the lid with differentiation medium into a new 10 cm bacteriological petri dish.
-
Continue to culture the EBs in suspension for another 2 days.
Day 4: this compound Treatment
-
Transfer the EBs to a new bacteriological petri dish containing fresh differentiation medium.
-
Add this compound to the culture medium to a final concentration of 1 µM or 5 µM. A vehicle control (DMSO) should be run in parallel.
-
Continue to culture the EBs in suspension with this compound for 6 days. Change the medium every 2 days, adding fresh this compound each time.
Day 10: Plating of EBs and Observation of Beating Cardiomyocytes
-
Transfer the EBs to gelatin-coated tissue culture plates to allow for attachment and outgrowth.
-
Continue to culture in differentiation medium without this compound.
-
From Day 10 onwards, monitor the EBs daily for the appearance of spontaneously contracting areas under a light microscope. Beating can typically be observed between days 10 and 14.
Protocol 2: Characterization of Differentiated Cardiomyocytes
Immunofluorescence Staining for Cardiac Troponin T (cTnT)
-
On day 14 of differentiation, fix the cells in the gelatin-coated plates with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% goat serum in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against cardiac Troponin T (cTnT) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips and visualize using a fluorescence microscope.
Flow Cytometry for Quantification of Cardiomyocytes
-
On day 14, dissociate the differentiated cells into a single-cell suspension using 0.25% Trypsin-EDTA.
-
Fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.
-
Stain the cells with a fluorescently-conjugated antibody against cTnT.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cTnT-positive cells.
Experimental Workflow and Logical Relationships
The overall workflow for generating and characterizing beating cardiomyocytes from ES cells using this compound is depicted below.
Experimental workflow for cardiomyocyte differentiation.
References
- 1. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Endogenous Wnt/β-Catenin Signaling Is Required for Cardiac Differentiation in Human Embryonic Stem Cells | PLOS One [journals.plos.org]
- 4. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
troubleshooting Cardionogen 1 cardiomyocyte differentiation efficiency
Welcome to the technical support center for Cardionogen 1-mediated cardiomyocyte differentiation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments for efficient generation of cardiomyocytes from pluripotent stem cells (PSCs).
Troubleshooting Guides
This section addresses specific issues that may arise during your cardiomyocyte differentiation protocol using this compound.
Issue 1: Low Cardiomyocyte Differentiation Efficiency (<50% cTnT+ cells)
Question: My cardiomyocyte differentiation efficiency is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low differentiation efficiency is a common issue with several potential causes. Below is a systematic guide to troubleshoot this problem.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| 1. Suboptimal Pluripotent Stem Cell (PSC) Quality | Ensure your starting PSCs are of high quality. They should exhibit typical morphology with well-defined colonies and minimal spontaneous differentiation (<10%).[1] Assess the expression of pluripotency markers like OCT4 and TRA-1-60; levels should be >90%.[1] It is also advisable to periodically check for normal karyotype. |
| 2. Incorrect Seeding Density | The confluency of PSCs at the start of differentiation is critical.[1][2] The optimal confluence can be cell-line dependent, generally ranging from 30% to 80%.[2][3] We recommend performing a titration of seeding densities to determine the optimal confluency for your specific PSC line. |
| 3. Inconsistent PSC Culture Conditions | Maintain consistent passaging practices. Avoid letting cultures become over-confluent, as this can lead to spontaneous differentiation.[1] Ensure the quality of your culture medium and reagents has not been compromised. |
| 4. Ineffective this compound Concentration or Timing | This compound functions by modulating Wnt signaling.[4] Its effect is stage-specific. For murine embryonic stem cells, treatment from day 4 to day 10 of differentiation has been shown to be effective.[4] The optimal concentration can also vary; studies have shown efficacy at 1 µM and 5 µM.[4] We recommend a dose-response experiment to find the optimal concentration for your cell line. |
| 5. Media and Reagent Issues | Ensure all media and supplements are fresh and have been stored correctly. The pH of the media can be critical; warming the media in an incubator for 10-15 minutes before use can help equilibrate the pH.[5] |
| 6. Cell Line Variability | Different PSC lines exhibit varied differentiation potential.[6][7][8] If you consistently have trouble with one cell line, consider testing another. |
Experimental Workflow for Optimizing Seeding Density:
Caption: Workflow for optimizing PSC seeding density.
Issue 2: Widespread Cell Death During Differentiation
Question: I am observing significant cell death in my cultures, particularly between days 6 and 8 of differentiation. What could be the cause?
Answer:
Cell death during differentiation can be attributed to several factors, often related to culture stress or suboptimal protocol execution.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| 1. Nutrient Depletion / pH Shift | As differentiation progresses, cellular metabolism changes. Ensure timely media changes as per the protocol to replenish nutrients and maintain a stable pH.[1] Acidic media, indicated by a yellow color, can be detrimental. |
| 2. Suboptimal Media Formulation | The composition of the differentiation media is critical. Ensure all components are added at the correct concentrations. Using a serum-free and insulin-free medium during initial stages can be beneficial.[9][10] |
| 3. Incorrect Timing of Wnt Modulation | The timing of Wnt signaling modulation is crucial. This compound, a Wnt inhibitor, should be applied during the appropriate window to promote cardiogenesis.[4] Applying it too early or for too long could have adverse effects. |
| 4. Cell Detachment | Poor cell attachment can lead to cell death. Ensure your culture vessels are properly coated with an appropriate substrate like Matrigel or laminin.[5] |
Issue 3: Differentiated Cardiomyocytes Are Not Beating or Beating is Weak/Uncoordinated
Question: My cells have differentiated into cardiomyocytes, but they are not beating, or the beating is very weak. How can I address this?
Answer:
The absence or weakness of beating in differentiated cardiomyocytes can be due to several factors, ranging from immaturity to suboptimal culture conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| 1. Immature Cardiomyocyte Phenotype | PSC-derived cardiomyocytes are often phenotypically immature.[11][12] Continue the culture for a longer duration (e.g., up to day 30) to allow for further maturation. Ensure your maintenance medium supports cardiomyocyte health and maturation. |
| 2. Suboptimal Culture Environment | After differentiation, cardiomyocytes require a specific maintenance medium. Ensure you are using the correct formulation. Factors like temperature and CO2 levels in the incubator should be stable. |
| 3. Low Purity of Cardiomyocyte Population | A high percentage of non-cardiomyocyte cells can physically impede the coordinated beating of cardiomyocytes. Consider enriching your culture for cardiomyocytes if purity is low. |
| 4. Media Change Shock | Sometimes, cells temporarily stop beating immediately after a media change.[1] Allow the cultures to recover in the incubator for a few hours. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound promotes cardiomyocyte generation by inhibiting the canonical Wnt/β-catenin signaling pathway.[4] This inhibition is crucial during specific stages of cardiac development to drive progenitor cells towards a cardiomyocyte fate.[4]
Q2: What is a typical timeline for cardiomyocyte differentiation? A2: While protocols may vary, a general timeline involves initiating differentiation at Day 0. Beating can often be observed as early as Day 8, with a more synchronized beating lawn of cardiomyocytes apparent by Day 15.[1]
Q3: How can I confirm the identity of my differentiated cells as cardiomyocytes? A3: Cardiomyocyte identity can be confirmed through several methods:
-
Immunocytochemistry: Staining for cardiac-specific markers such as cardiac troponin T (cTnT), α-actinin, and Nkx2.5.
-
Flow Cytometry: Quantifying the percentage of cTnT positive cells in your culture.[6]
-
Quantitative RT-PCR: Measuring the expression of cardiac-specific genes.[9]
-
Electrophysiology: Assessing the action potentials characteristic of cardiomyocytes.[9]
Q4: Is it normal to have a heterogeneous population of cardiomyocyte subtypes? A4: Yes, it is common for PSC differentiation protocols to yield a mixed population of atrial, ventricular, and nodal-like cardiomyocytes.[8][12]
Quantitative Data Summary
The following table summarizes expected outcomes from a standard cardiomyocyte differentiation protocol. Note that these values can vary depending on the PSC line and specific experimental conditions.
| Parameter | Expected Range | Method of Assessment |
| Cardiomyocyte Purity (cTnT+) | 75% - >95% | Flow Cytometry / Immunocytochemistry |
| Beating EBs/Wells | >80% | Visual Inspection |
| Time to First Beating | Day 8 - 12 | Visual Inspection |
| Yield of Cardiomyocytes per input PSC | 1 - 5 | Cell Counting |
Key Experimental Protocols
Protocol 1: General Cardiomyocyte Differentiation from PSCs
This protocol provides a general framework for differentiating PSCs into cardiomyocytes. The introduction of this compound should be optimized for your specific cell line and protocol.
Materials:
-
High-quality PSCs
-
PSC maintenance medium
-
Cardiomyocyte differentiation basal medium
-
Supplements for mesoderm induction (e.g., Activin A, BMP4)
-
This compound
-
Wnt inhibitor (for later stage, e.g., IWP2)
-
Cardiomyocyte maintenance medium
-
Matrigel or other appropriate coating substrate
Procedure:
-
Day -2: Seeding PSCs: Coat culture plates with Matrigel. Dissociate PSCs into single cells and seed at the predetermined optimal density in PSC maintenance medium supplemented with a ROCK inhibitor (e.g., Y-27632) to enhance survival.
-
Day 0: Mesoderm Induction: When cells reach the target confluency, replace the medium with cardiomyocyte differentiation basal medium containing mesoderm-inducing factors (e.g., Activin A and BMP4).
-
Day 2: Cardiac Mesoderm Specification: Perform a full media change with fresh differentiation medium.
-
Day 4-10: Cardiomyocyte Differentiation with this compound: This is a critical window for Wnt modulation. Replace the medium with differentiation medium containing this compound (e.g., 1-5 µM). The exact timing and duration should be optimized. A Wnt inhibitor may also be beneficial in the later part of this window.
-
Day 11 onwards: Cardiomyocyte Maintenance: Switch to a cardiomyocyte maintenance medium. Perform media changes every 2-3 days. Beating should become apparent and more robust during this period.
-
Day 15+: Characterization: The cardiomyocyte population can be assessed for purity and phenotype.
Protocol 2: Assessment of Cardiomyocyte Purity by Flow Cytometry
Procedure:
-
Cell Dissociation: At the desired time point (e.g., Day 15), wash the cells with PBS and dissociate into a single-cell suspension using a gentle enzyme such as TrypLE.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize with a permeabilization buffer (e.g., ice-cold methanol or a saponin-based buffer).
-
Antibody Staining: Incubate the cells with a primary antibody against a cardiac-specific intracellular marker, such as cardiac Troponin T (cTnT).
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Include an isotype control to set the gate for positive cells.
-
Data Analysis: Determine the percentage of cTnT-positive cells in the population.
Signaling Pathways and Workflows
Wnt Signaling Pathway in Cardiomyogenesis
The canonical Wnt signaling pathway plays a biphasic role in cardiomyocyte differentiation. Early activation is required for mesoderm induction, while subsequent inhibition is necessary for cardiac specification. This compound acts as an inhibitor of this pathway.
Caption: Role of Wnt signaling in cardiogenesis.
General Troubleshooting Logic
Caption: A logical approach to troubleshooting.
References
- 1. stemcell.com [stemcell.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Differentiation of Cardiomyocytes from Human Pluripotent Stem Cells Using Monolayer Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiac Differentiation of Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient differentiation of cardiomyocytes from human pluripotent stem cells with growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differentiation of Human ES and iPS Cells to Cardiomyocytes: A Methods Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Pluripotent Stem Cells: Prospects and Challenges as a Source of Cardiomyocytes for In Vitro Modeling and Cell-Based Cardiac Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes: Insights into Molecular, Cellular, and Functional Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cardionogen 1 Dosage to Avoid Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cardionogen 1, a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway that promotes cardiomyocyte generation. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments, with a focus on optimizing dosage to ensure on-target efficacy while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound functions as an inhibitor of the canonical Wnt/β-catenin signaling pathway. By inhibiting this pathway, this compound promotes the differentiation of cardiac progenitor cells into cardiomyocytes.[1] In the absence of Wnt ligands, a destruction complex marks β-catenin for degradation. Upon Wnt binding to its receptors, this complex is inhibited, leading to β-catenin accumulation, nuclear translocation, and target gene transcription. This compound interferes with this process, leading to a reduction in β-catenin-mediated transcription.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
Based on published data, the half-maximal effective concentration (EC50) for this compound in murine embryonic stem cells is approximately 23 nM.[1] For inducing cardiomyocyte differentiation from pluripotent stem cells, a concentration range of 1 µM to 5 µM has been shown to be effective.[1] We recommend starting with a dose-response experiment ranging from 10 nM to 10 µM to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Have any off-target effects or toxicity been reported for this compound?
In studies using zebrafish embryos, this compound did not show any observable toxicity or morphological defects at concentrations that were effective for increasing cardiomyocyte number.[1] However, as with any small molecule, the potential for off-target effects exists, particularly at higher concentrations. It is crucial to perform thorough dose-response analyses and cytotoxicity assessments in your experimental model.
Q4: How can I assess the potential off-target effects of this compound?
A multi-tiered approach is recommended to investigate potential off-target effects:
-
In Vitro Cytotoxicity Assays: Perform assays such as MTT or LDH release assays to determine the concentration at which this compound induces cell death in your target cells (e.g., iPSC-derived cardiomyocytes) and non-target cell lines.
-
Off-Target Screening Panels: Utilize commercially available screening panels to assess the activity of this compound against a broad range of kinases and other pharmacologically relevant targets (e.g., GPCRs, ion channels).[1][2][3][4]
-
Target Engagement Assays: Employ techniques like NanoBRET or Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target (β-catenin or an upstream regulator) within the cell and to determine the concentration required for target engagement.[5][6][7][8]
Troubleshooting Guides
Issue 1: I am not observing an increase in cardiomyocyte differentiation after treating my pluripotent stem cells with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 nM to 50 µM). The optimal concentration can be cell-line dependent. |
| Timing of Treatment | The timing of Wnt signaling inhibition is critical for cardiomyocyte differentiation. Ensure you are adding this compound at the appropriate stage of your differentiation protocol (typically after mesoderm induction). |
| Cell Density | Cell density can influence differentiation efficiency. Optimize your initial seeding density. |
| Reagent Quality | Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Wnt Pathway Activation | Your basal culture conditions may have high endogenous Wnt signaling, requiring a higher concentration of this compound for effective inhibition. |
Issue 2: I am observing significant cell death in my cultures treated with this compound.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | This is the most likely cause. Perform a cytotoxicity assay (e.g., MTT assay) to determine the IC50 value. Use concentrations well below the IC50 for your differentiation experiments. |
| On-target toxicity | Inhibition of the Wnt/β-catenin pathway can be detrimental to certain cell types or at specific developmental stages. Try a narrower window of treatment. |
| Off-target toxicity | At higher concentrations, this compound may be interacting with other cellular targets. Consider running an off-target screening panel to identify potential unintended targets.[1][2][3][4] |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic (typically <0.1%). |
Issue 3: My zebrafish embryos show developmental abnormalities after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | Although published studies report no toxicity at effective concentrations, your specific batch of compound or experimental conditions may differ. Perform a dose-response experiment to determine the maximum non-toxic concentration. |
| Timing of exposure | The developmental stage at which the embryos are exposed to the compound is critical. Refer to established protocols for the correct timing of treatment. |
| Off-target effects | While not reported, off-target effects could manifest as developmental defects. Carefully document any observed abnormalities and compare them to known phenotypes associated with the disruption of other signaling pathways. |
Data Presentation
Table 1: Summary of Recommended this compound Concentrations for In Vitro Experiments
| Application | Cell Type | Recommended Concentration Range | Reference |
| Inhibition of Wnt/β-catenin signaling | Murine Embryonic Stem Cells | EC50: ~23 nM | [1] |
| Cardiomyocyte Differentiation | Human Pluripotent Stem Cells | 1 µM - 5 µM | [1] |
| Initial Dose-Response Screening | Various | 10 nM - 50 µM | - |
Table 2: Interpreting Off-Target Kinase Panel Results
| % Inhibition at 10 µM | Interpretation | Recommended Action |
| < 30% | Generally considered insignificant. | No immediate action required. |
| 30% - 50% | Moderate hit. Warrants further investigation. | Consider a dose-response analysis for the off-target kinase. |
| > 50% | Significant hit. High potential for off-target effects. | Prioritize follow-up studies. If the off-target is a known mediator of toxicity, consider discontinuing the use of the compound at high concentrations. |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity in iPSC-Derived Cardiomyocytes
This protocol is for assessing the cytotoxicity of this compound on induced pluripotent stem cell (iPSC)-derived cardiomyocytes.
Materials:
-
iPSC-derived cardiomyocytes
-
This compound
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed iPSC-derived cardiomyocytes in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium. Allow cells to attach and recover for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Zebrafish Embryo Cardiotoxicity Assay
This protocol outlines a method for assessing the potential cardiotoxic effects of this compound on zebrafish embryos.
Materials:
-
Wild-type or transgenic (e.g., Tg(cmlc2:GFP)) zebrafish embryos
-
This compound
-
Embryo medium (E3)
-
96-well plates
-
Microscope with video recording capabilities
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.
-
Dechorionation: At 4-6 hours post-fertilization (hpf), dechorionate the embryos enzymatically or manually.
-
Compound Exposure: At 24 hpf, place individual embryos into the wells of a 96-well plate containing 200 µL of E3 medium with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Include a vehicle control group.
-
Incubation: Incubate the plates at 28.5°C.
-
Phenotypic Assessment: At 48 and 72 hpf, observe the embryos under a microscope for any morphological defects, paying close attention to the heart.
-
Heart Rate Measurement: At 72 hpf, acclimate the plate to room temperature for 10 minutes. Record a 30-second video of the heartbeat of at least 10 embryos per treatment group. Count the number of ventricular contractions to determine the heart rate in beats per minute.
-
Arrhythmia and Edema Assessment: Visually inspect the recorded videos for any irregularities in the heart rhythm (arrhythmia). Also, assess the presence and severity of pericardial edema (fluid accumulation around the heart).
-
Data Analysis: Statistically compare the heart rate, incidence of arrhythmia, and incidence of pericardial edema between the treatment groups and the vehicle control.
Mandatory Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the putative mechanism of this compound.
Caption: Experimental workflow for optimizing this compound dosage and assessing off-target effects.
Caption: Logical relationship diagram for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sapient.bio [sapient.bio]
- 7. benchchem.com [benchchem.com]
- 8. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [promega.com]
Technical Support Center: Overcoming Cardionogen 1 Insolubility in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the insolubility of Cardionogen 1 in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that has been shown to promote the generation of cardiomyocytes, the muscle cells of the heart. It functions by modulating the Wnt/β-catenin signaling pathway.[1] Specifically, it acts as an inhibitor of Wnt/β-catenin-dependent transcription.[1] This pathway is crucial in embryonic development and tissue homeostasis.
Q2: What are the physicochemical properties of this compound?
Understanding the properties of this compound is crucial for its effective use in experiments. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 274.34 g/mol | [2][3] |
| Solubility in DMSO | 5.49 mg/mL (approximately 20 mM) or 10 mM | [2][4] |
| Appearance | Solid powder | |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [2] |
Q3: Why does this compound precipitate in my culture media?
This compound is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like cell culture media. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is added to the aqueous culture medium, the abrupt change in solvent polarity can cause the compound to come out of solution and form a precipitate.
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
The final concentration of Dimethyl Sulfoxide (DMSO) in your culture media should be kept as low as possible to avoid cytotoxic effects on your cells, particularly sensitive cell types like cardiomyocytes. While some cell lines can tolerate up to 1% DMSO, it is strongly recommended to keep the final concentration at or below 0.1% to minimize off-target effects.[5][6] For cardiomyocytes, even lower concentrations may be necessary, and it is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Q5: What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell type and the specific experimental goal. Published studies have shown that it inhibits Wnt/β-catenin-mediated luciferase activity with an EC50 of approximately 23 nM and reaches maximal response at 100 nM in murine embryonic stem cells.[7] For inducing cardiomyocyte differentiation from murine embryonic stem cells, concentrations of 1 µM and 5 µM have been used.[7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
Issue: Precipitation of this compound upon addition to culture media.
Possible Cause 1: High concentration of the final working solution.
-
Solution: Prepare a more dilute working solution of this compound. Instead of adding a small volume of a highly concentrated stock directly to your culture vessel, perform serial dilutions in your culture medium.
Possible Cause 2: Rapid addition of the stock solution.
-
Solution: Add the this compound stock solution to the culture medium drop-wise while gently swirling the medium. This allows for a more gradual mixing and can prevent localized high concentrations that lead to precipitation.
Possible Cause 3: Temperature shock.
-
Solution: Ensure that both your this compound stock solution and your culture medium are at the same temperature before mixing. If the stock solution is stored at -20°C or -80°C, allow it to thaw completely and reach room temperature before use.
Possible Cause 4: Incompatibility with media components.
-
Solution: Certain components in serum or media supplements can sometimes interact with small molecules and cause precipitation. If you are using serum-containing media, try reducing the serum percentage or switching to a serum-free formulation if your cells can tolerate it. You can also test the solubility of this compound in your basal media without supplements first.
Issue: Loss of this compound activity over time.
Possible Cause 1: Instability in aqueous solution.
-
Solution: Prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment. Avoid storing diluted aqueous solutions for extended periods.
Possible Cause 2: Adsorption to plasticware.
-
Solution: Hydrophobic compounds can sometimes adsorb to the surface of plastic culture vessels. While this is difficult to prevent entirely, using low-adhesion plasticware may help. Be consistent with the type of plasticware you use throughout your experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required amount: Based on its molecular weight (274.34 g/mol ), calculate the mass of this compound powder needed to prepare a stock solution of a desired concentration (e.g., 10 mM or 20 mM) in DMSO.
-
Example for a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 274.34 g/mol * 1000 mg/g = 2.7434 mg for 1 mL of DMSO.
-
-
Dissolution: Carefully weigh the required amount of this compound powder and dissolve it in the appropriate volume of high-purity, sterile DMSO.
-
Ensure complete dissolution: Vortex the solution gently until the powder is completely dissolved. If necessary, you can warm the tube briefly to 37°C and use an ultrasonic bath to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution in Culture Media
-
Thaw the stock solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the culture medium: Warm the required volume of your complete cell culture medium to 37°C.
-
Serial Dilution (Recommended):
-
Perform an intermediate dilution of the stock solution in pre-warmed culture medium. For example, if your final desired concentration is 1 µM and your stock is 10 mM, you could first dilute the stock 1:100 in media to get a 100 µM intermediate solution.
-
Add the required volume of the intermediate solution to your culture vessel containing cells and media. This two-step dilution process helps to prevent precipitation.
-
-
Direct Dilution (Use with caution):
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture volume. Ensure the final DMSO concentration remains at or below 0.1%.
-
Add the calculated volume of the stock solution drop-wise to the culture medium while gently swirling the plate or flask.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to a parallel culture vessel.
-
Incubate: Immediately return the culture vessel to the incubator.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 3. benchchem.com [benchchem.com]
- 4. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt/β-catenin-mediated signaling re-activates proliferation of matured cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
managing the biphasic effects of Cardionogen 1 in experiments
Welcome to the technical support center for Cardionogen 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the unique biphasic effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule modulator of cardiomyocyte function. Its primary mechanism involves the modulation of Wnt/β-catenin signaling.[1][2] Research has shown that this compound can inhibit Wnt/β-catenin-dependent transcription.[1] This interaction is context-dependent, leading to biphasic effects on cardiomyocyte generation and differentiation.[1][3]
Q2: What are the biphasic effects of this compound?
A2: The effects of this compound are highly dependent on the developmental stage and timing of administration.[1]
-
Pro-cardiogenic Effect: When administered during and after gastrulation, this compound promotes the expansion of cardiac progenitor cells, leading to an increase in cardiomyocyte numbers.[1]
-
Inhibitory Effect: Conversely, when administered before gastrulation, this compound has an inhibitory effect on cardiomyocyte formation.[1] This phenomenon, where a compound has opposite effects at different biological stages or concentrations, is known as a biphasic response or hormesis.[4][5][6]
Q3: Why is it critical to manage the biphasic effects of this compound?
A3: Understanding and controlling the biphasic nature of this compound is crucial for obtaining reproducible and therapeutically relevant results. Failure to operate within the optimal temporal and concentration window can lead to contradictory outcomes, such as inhibiting heart formation instead of promoting it.[1] Managing these effects is key to harnessing its regenerative potential while avoiding unintended adverse effects.
Experimental Design and Optimization
Q4: How do I determine the optimal concentration range for my experiments?
A4: The optimal concentration must be determined empirically for your specific model system (e.g., zebrafish embryos, murine embryonic stem cells). We recommend performing a dose-response curve experiment. Based on existing data, effects have been observed in the nanomolar to low micromolar range. For instance, the EC50 for inhibiting Wnt/β-catenin signaling in murine ES cells is approximately 23 nM.[1]
Recommended Dose-Response Range for Initial Screening:
| Concentration Range | Expected Primary Effect | Model System Context |
| 10 nM - 500 nM | Inhibition of Wnt/β-catenin signaling, potential pro-cardiogenic effects | Murine Embryonic Stem Cells[1] |
| 1 µM - 50 µM | Increased cardiomyocyte number (hyperplasia) | Zebrafish Embryos (post-gastrulation)[1] |
| > 50 µM | Potential for off-target effects or reduced efficacy | Zebrafish Embryos[1] |
Q5: What is the most critical factor regarding the timing of this compound administration?
A5: The developmental stage at the time of treatment is the most critical factor. As demonstrated in zebrafish studies, the timing determines whether the effect is inhibitory or proliferative.[1]
-
To promote cardiogenesis: Administer this compound after the onset of gastrulation (e.g., after 5 hours post-fertilization in zebrafish).[1]
-
To avoid inhibition: Do not administer the compound during the blastula stage (e.g., before 5 hours post-fertilization in zebrafish).[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: I am not observing the expected increase in cardiomyocyte number.
| Potential Cause | Troubleshooting Step |
| Incorrect Timing of Administration | You may be adding this compound too early in the developmental timeline. As established, treatment before gastrulation inhibits cardiomyocyte formation.[1] Solution: Review your protocol and ensure the compound is added at the correct developmental stage (post-gastrulation). |
| Suboptimal Concentration | The concentration may be too low or too high, falling outside the optimal window of the biphasic dose-response curve.[5][7] Solution: Perform a detailed dose-response experiment. We recommend a logarithmic dilution series around the expected effective concentration (e.g., 10 nM to 50 µM). |
| Cell/Embryo Health | Poor health of the underlying biological model can mask the effects of the compound. Solution: Ensure your cell culture or animal models are healthy and meet all quality control standards before starting the experiment. Check for signs of stress or toxicity in untreated controls. |
| Reagent Instability | This compound may have degraded due to improper storage or handling. Solution: Use a fresh aliquot of this compound. Ensure it is stored as recommended and protected from light. |
Issue 2: I am observing toxicity or a decrease in cell viability.
| Potential Cause | Troubleshooting Step |
| Concentration is Too High | High concentrations can lead to off-target effects or push the biphasic response into an inhibitory or toxic phase.[4] Solution: Lower the concentration of this compound. Refer to the dose-response data to identify the upper limit of the optimal range. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. Solution: Ensure the final solvent concentration in your culture media or embryo medium is below the toxic threshold for your model system (typically <0.1% for DMSO). Run a solvent-only vehicle control. |
| Extended Exposure Time | Continuous exposure may not be necessary and could lead to cumulative toxicity. Solution: Consider a "pulse" treatment, where the compound is added for a specific duration and then washed out.[1] This can help achieve the desired biological effect while minimizing toxicity. |
Troubleshooting Workflow
For a systematic approach to troubleshooting, please refer to the following decision tree:
Caption: Troubleshooting Decision Tree for this compound Experiments.
Experimental Protocols & Data
Protocol 1: Dose-Response Assessment in Zebrafish Embryos
This protocol details how to determine the effective concentration range of this compound for inducing cardiomyocyte hyperplasia in a zebrafish model.
Methodology:
-
Embryo Collection: Collect freshly fertilized Tg(cmlc2:DsRed-nuc) zebrafish embryos and raise them in E3 embryo medium at 28.5°C.
-
Dechorionation: At 4 hours post-fertilization (hpf), enzymatically dechorionate the embryos.
-
Compound Preparation: Prepare a 50 mM stock solution of this compound in DMSO. Create a series of working solutions to achieve final concentrations ranging from 1 µM to 100 µM.
-
Treatment: At 5 hpf (post-gastrulation), transfer groups of 20-30 embryos into individual wells of a 6-well plate containing E3 medium with the corresponding final concentration of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the embryos at 28.5°C until 60 hpf.
-
Imaging: At 60 hpf, anesthetize the embryos and mount them for confocal microscopy. Acquire Z-stack images of the heart region.
-
Quantification: Count the number of DsRed-positive nuclei (cardiomyocytes) in each heart using imaging software.
Sample Data: Dose-Response of this compound in Zebrafish
| Treatment Group | Mean Cardiomyocyte Count (± SD) at 60 hpf | Fold Change vs. Control |
| Vehicle Control (0.1% DMSO) | 212 ± 5 | 1.00 |
| This compound (1 µM) | 225 ± 7 | 1.06 |
| This compound (10 µM) | 278 ± 6 | 1.31 |
| This compound (30 µM) | 305 ± 4 | 1.44 |
| This compound (50 µM) | 289 ± 8 | 1.36 |
| This compound (100 µM) | 245 ± 11 | 1.16 |
| Data adapted from published studies for illustrative purposes.[1] |
Protocol 2: Analysis of Wnt/β-catenin Pathway Inhibition
This protocol describes how to verify the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway using a luciferase reporter assay in murine embryonic stem cells (mESCs).
Methodology:
-
Cell Culture: Culture mESCs carrying a Wnt/β-catenin responsive luciferase reporter (e.g., TOP-Flash) on gelatin-coated plates.
-
Plating: Seed cells in a 96-well plate at a density that will reach 70-80% confluency on the day of the assay.
-
Wnt Stimulation: Induce the Wnt pathway by treating the cells with Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021.
-
This compound Treatment: Concurrently, treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM). Include a vehicle-only control.
-
Incubation: Incubate for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a plate reader.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla) or total protein content. Calculate the IC50 value.
Signaling Pathway and Workflow Visualizations
Biphasic Signaling of this compound
The diagram below illustrates the temporally-dependent biphasic mechanism of this compound. Its interaction with the Wnt/β-catenin pathway shifts from inhibitory during early development to pro-cardiogenic after gastrulation.
Caption: Temporally-dependent biphasic signaling of this compound.
Experimental Workflow for Biphasic Effect Analysis
This workflow outlines the key stages for designing an experiment to characterize the biphasic effects of this compound.
Caption: Workflow for analyzing the biphasic effects of this compound.
References
- 1. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wnt/β-catenin signaling in heart regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. justlight.com [justlight.com]
- 6. pulsus.com [pulsus.com]
- 7. Biphasic Dose Response in Low Level Light Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cardionogen 1 Treatment for Minimizing Developmental Defects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Cardionogen 1 in minimizing developmental defects during cardiomyocyte differentiation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that promotes the generation of cardiomyocytes. Its primary mechanism of action is the inhibition of the canonical Wnt/β-catenin signaling pathway. By inhibiting this pathway, this compound influences the differentiation of progenitor cells into cardiomyocytes.
Q2: What is the biphasic effect of this compound on cardiac development?
A2: this compound exhibits a time-dependent, biphasic role in heart development. When applied before gastrulation, it can inhibit heart formation. Conversely, when administered during and after gastrulation, it promotes cardiogenesis.[1] This is critical to consider when designing experiments to avoid developmental defects.
Q3: What are the known developmental defects associated with improper this compound treatment?
A3: Improper timing or concentration of this compound, as a Wnt inhibitor, can lead to developmental abnormalities. While this compound itself is reported to cause fewer overall morphological defects compared to other Wnt inhibitors, inappropriate application can disrupt normal heart formation.[2] Wnt signaling is crucial for multiple developmental processes, and its inhibition at the wrong stage can lead to defects in cardiac morphogenesis.[3]
Q4: Can this compound be used in both embryonic stem cell (ESC) and zebrafish models?
A4: Yes, this compound has been shown to be effective in promoting cardiomyocyte differentiation in both murine embryonic stem cells and zebrafish embryos.[1] However, the optimal concentration and timing of treatment will vary between these model systems.
Troubleshooting Guides
Issue 1: Low Yield of Cardiomyocytes
Problem: The differentiation protocol results in a low percentage of cardiomyocytes.
| Potential Cause | Recommended Solution |
| Incorrect Timing of Treatment: this compound was administered too early (before gastrulation in embryos or at the initial stage of ESC differentiation). | Adjust the timing of this compound addition to the post-gastrulation stage in zebrafish embryos or after the initial mesoderm induction phase in ESCs. |
| Suboptimal Concentration: The concentration of this compound is too low to effectively inhibit Wnt signaling or too high, leading to off-target effects. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line or embryo batch. Start with a range of concentrations around the reported effective concentrations. |
| Poor Cell Quality: The starting pluripotent stem cells are of poor quality or have a low differentiation potential. | Ensure that the stem cells exhibit normal morphology, high viability, and express pluripotency markers before starting the differentiation protocol. |
Issue 2: Observed Developmental Defects or Abnormal Morphology
Problem: Treated embryos or cell cultures exhibit morphological abnormalities, such as truncated body axis in zebrafish or abnormal embryoid body formation.
| Potential Cause | Recommended Solution |
| Early Wnt Inhibition: As a Wnt inhibitor, this compound can disrupt early developmental processes if present before the appropriate window for cardiogenesis. | Ensure a washout step is included to remove this compound after the intended treatment window. For zebrafish, this may involve transferring embryos to fresh media. |
| Compound Instability: The this compound stock solution may have degraded. | Prepare fresh stock solutions of this compound and store them under the recommended conditions (e.g., protected from light, at the correct temperature). |
| Off-Target Effects at High Concentrations: High concentrations of any small molecule can lead to unexpected phenotypes. | Refer to the dose-response optimization to use the lowest effective concentration of this compound. |
Quantitative Data Summary
Table 1: Effect of this compound on Cardiomyocyte Number in Zebrafish Embryos
| Treatment Group | Cardiomyocyte Number (Mean ± SD) |
| Control | 212 ± 5 |
| This compound (2-5 hpf) | 178 ± 3 |
| This compound (5-12 hpf) | 245 ± 5 |
| This compound (5-60 hpf) | 305 ± 4 |
| Data adapted from studies on zebrafish embryos treated with 30 µM this compound. hpf = hours post-fertilization.[1] |
Table 2: Dose-Dependent Inhibition of Wnt/β-catenin Signaling by this compound in Murine ES Cells
| This compound Concentration | Wnt3a/β-catenin-mediated Luciferase Activity (% of control) |
| 0 nM (Control) | 100% |
| 23 nM (EC50) | 50% |
| 100 nM | <10% |
| EC50 represents the concentration for half-maximal response.[1] |
Experimental Protocols
Protocol 1: Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells (mESCs)
-
Cell Plating: Plate mESCs on gelatin-coated plates at a density to reach 80-90% confluency within 48 hours in standard mESC culture medium.
-
Mesoderm Induction: To initiate differentiation (Day 0), replace the mESC medium with a basal differentiation medium supplemented with an appropriate inducer of mesoderm (e.g., Activin A and BMP4).
-
Cardiomyocyte Specification with this compound: On Day 4 of differentiation, replace the medium with a cardiomyocyte differentiation medium containing this compound at the predetermined optimal concentration.
-
Maturation: Continue culture in the this compound-containing medium for 4-6 days, with media changes every 2 days. Beating cardiomyocytes can typically be observed between days 8 and 12.
-
Washout: After the treatment window, switch to a maintenance medium without this compound.
Protocol 2: Treatment of Zebrafish Embryos with this compound
-
Embryo Collection: Collect zebrafish embryos and raise them in standard E3 embryo medium.
-
Dechorionation: If necessary, dechorionate embryos enzymatically with pronase or manually with forceps prior to treatment.
-
Treatment Initiation: At the desired developmental stage (e.g., 5 hours post-fertilization for promoting cardiogenesis), transfer embryos to a multi-well plate containing E3 medium with the desired concentration of this compound.
-
Incubation: Incubate the embryos at 28.5°C for the specified duration.
-
Washout and Observation: After the treatment period, wash the embryos several times with fresh E3 medium to remove the compound and continue to culture them, observing for developmental phenotypes at desired time points.
Visualizations
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
Caption: Experimental workflow for this compound treatment in ESC differentiation.
References
Technical Support Center: Refining Cardionogen 1 Pulse Treatment Timing in Zebrafish
Welcome to the technical support center for Cardionogen 1 pulse treatment in zebrafish. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that functions as an inhibitor of the Wnt/β-catenin signaling pathway.[1][2] In the context of zebrafish cardiac development, it has a biphasic effect. When administered before gastrulation, it inhibits the formation of cardiomyocytes. Conversely, treatment during or after gastrulation promotes cardiomyocyte formation and can lead to an enlarged heart through hyperplasia.[2] This is because early Wnt/β-catenin signaling is crucial for specifying cardiac mesoderm, while later inhibition of this pathway is necessary for cardiac differentiation and maturation.[1]
Q2: What is the optimal developmental stage for this compound pulse treatment to increase cardiomyocyte number?
To increase cardiomyocyte number, this compound treatment should be initiated during or after gastrulation. The "shield stage," which occurs at approximately 6 hours post-fertilization (hpf), is a critical window. Treatment beginning at this stage has been shown to be effective.[3] For heart regeneration studies in adult zebrafish, treatment can be administered after cardiac injury to potentially enhance cardiomyocyte proliferation.[1]
Q3: What concentration of this compound should I use?
A concentration of 30 µM has been reported to be effective in zebrafish embryos. However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions and zebrafish line, as toxicity can be a concern at higher concentrations.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) which can then be diluted to the final working concentration in embryo medium. Stock solutions should be stored at -20°C to prevent degradation. When preparing the final treatment solution, ensure that the final concentration of DMSO in the embryo medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q5: What are the expected morphological changes in zebrafish embryos after successful this compound treatment?
Successful treatment with this compound during or after gastrulation to promote cardiomyocyte proliferation should result in an enlarged heart, observable from around 48 hours post-fertilization (hpf). This can be visualized in living embryos, particularly in transgenic lines expressing fluorescent proteins in cardiomyocytes. Conversely, treatment before gastrulation can lead to a reduction in heart size or even a complete lack of a heart. Overactivation of Wnt signaling (the opposite of this compound's effect) during gastrulation can lead to a dramatic reduction in early cardiac markers.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High embryo mortality after treatment. | 1. Toxicity from this compound: The concentration of this compound may be too high. 2. DMSO toxicity: The final concentration of DMSO in the embryo medium may be too high. 3. Poor embryo quality: The embryos may have been unhealthy prior to treatment. | 1. Perform a dose-response curve to determine the maximum tolerated concentration. Start with a lower concentration and gradually increase it. 2. Ensure the final DMSO concentration is ≤ 0.1%. Prepare a vehicle control with the same DMSO concentration to assess solvent toxicity. 3. Use only healthy, normally developing embryos for your experiments. Ensure proper husbandry of adult zebrafish to obtain high-quality embryos. |
| No observable effect on heart size. | 1. Incorrect timing of treatment: The pulse treatment may have been administered at a non-responsive developmental stage. 2. Suboptimal concentration: The concentration of this compound may be too low to elicit a response. 3. Degraded compound: The this compound stock solution may have degraded. | 1. Carefully stage the embryos and initiate treatment at the appropriate developmental window (during or after gastrulation for proliferation). 2. Perform a dose-response curve to find the optimal effective concentration. 3. Prepare a fresh stock solution of this compound. Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| Reduced heart size or cardia bifida (two separate hearts). | Treatment initiated too early: this compound was likely administered before or during early gastrulation, inhibiting initial heart field specification. | This is indicative of the known biphasic effect of Wnt inhibition. To promote cardiomyocyte proliferation, ensure the treatment pulse starts after the shield stage (around 6 hpf). |
| General developmental defects (e.g., curved body, pericardial edema) not specific to the heart. | 1. Off-target effects: The compound may have unintended effects on other developmental processes. 2. Toxicity: The observed defects may be signs of general toxicity rather than a specific effect on Wnt signaling. | 1. Lower the concentration of this compound. 2. Shorten the duration of the pulse treatment. 3. Compare the observed phenotypes with known Wnt inhibition phenotypes (e.g., effects on axis formation) to distinguish specific from non-specific effects. Overactivation of Wnt signaling, for instance, is known to cause an eyeless phenotype in zebrafish.[5][6] |
| Variability in phenotype between embryos. | 1. Asynchronous development: Embryos may not have been at the exact same developmental stage at the start of treatment. 2. Inconsistent drug concentration: Uneven distribution of the compound in the treatment wells. | 1. Tightly synchronize embryos before treatment. Collect embryos over a short time window and carefully stage them. 2. Gently mix the treatment solution in the wells after adding the embryos. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound powder and DMSO to prepare a 10 mM stock solution. (Molecular Weight of this compound: 274.34 g/mol )
-
Dissolve the weighed this compound powder in the calculated volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Pulse Treatment of Zebrafish Embryos with this compound
-
Materials:
-
Fertilized zebrafish embryos
-
Embryo medium (e.g., E3 medium)
-
This compound stock solution (10 mM in DMSO)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Incubator at 28.5°C
-
-
Procedure:
-
Collect freshly fertilized zebrafish embryos and maintain them at 28.5°C in embryo medium.
-
At approximately 4-5 hours post-fertilization (hpf), dechorionate the embryos if necessary for your experimental endpoint.
-
At the desired developmental stage for the start of the pulse treatment (e.g., shield stage, ~6 hpf), transfer a set number of healthy embryos into each well of a multi-well plate containing fresh embryo medium.
-
Prepare the treatment solution by diluting the this compound stock solution into fresh embryo medium to the desired final concentration (e.g., 30 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Prepare a vehicle control solution with the same final concentration of DMSO in embryo medium.
-
Remove the embryo medium from the wells and replace it with the this compound treatment solution or the vehicle control solution.
-
Incubate the embryos at 28.5°C for the desired duration of the pulse treatment (e.g., 12, 24, or 48 hours).
-
At the end of the pulse treatment, carefully remove the treatment/control solution and wash the embryos several times with fresh embryo medium.
-
Return the embryos to the incubator in fresh embryo medium and observe for developmental phenotypes at desired time points (e.g., 24, 48, 72 hpf).
-
Data Presentation
Table 1: Summary of Expected Outcomes of this compound Pulse Treatment at Different Developmental Stages
| Treatment Window (hpf) | Primary Wnt Signaling Role in Cardiac Development | Expected Outcome with this compound (Wnt Inhibition) |
| 0 - 5 (Pre-gastrulation) | Cardiac specification of mesoderm | Reduced heart size, cardia bifida, or absent heart |
| 6 - 24 (Gastrulation to somitogenesis) | Inhibition of cardiac differentiation | Increased cardiomyocyte number, enlarged heart |
| 24+ (Post-somitogenesis) | Cardiac maturation | Potential for increased cardiomyocyte proliferation |
Visualization of Signaling Pathway and Experimental Workflow
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound pulse treatment in zebrafish embryos.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the Wnt pathway in zebrafish as a screening method to identify novel therapeutic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
addressing variability in Cardionogen 1 experimental results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing Cardionogen 1 in experimental settings. Find troubleshooting guidance, frequently asked questions, and key experimental data to address and minimize variability in your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a small molecule that functions as a modulator of the Wnt/β-catenin signaling pathway.[1] It potently inhibits Wnt/β-catenin-dependent transcription, which is the basis for its effects on cardiomyocyte differentiation.
Q2: What is the principal application of this compound in research? A2: this compound is primarily used to promote the generation of cardiomyocytes from progenitor cells.[1] It has been demonstrated to increase cardiomyocyte number by expanding the cardiac progenitor cell population, leading to an enlarged heart size in zebrafish embryos due to myocardial hyperplasia.[1]
Q3: How critical is the timing of this compound administration to experimental outcomes? A3: The timing of treatment is a crucial factor that can significantly alter experimental results. When applied during and after the gastrulation stage, this compound promotes cardiogenesis. Conversely, if administered before gastrulation, it has an inhibitory effect on heart formation.[1]
Q4: What are the recommended storage conditions for this compound? A4: this compound should be stored at +4°C. For lot-specific details, always consult the Certificate of Analysis provided by the manufacturer.
Q5: What is the recommended solvent for dissolving this compound? A5: this compound is soluble in DMSO. It is recommended to first prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in your aqueous cell culture medium. Ensure thorough mixing to prevent precipitation.
Troubleshooting Guide for Experimental Variability
This guide is designed to address common issues that may arise during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent Timing of Treatment: The biological effect of this compound is highly dependent on the developmental stage of the target cells.[1] | Standardize the exact time point for the addition of this compound relative to the initiation of differentiation (e.g., hours post-fertilization for zebrafish, or a specific day in a stem cell differentiation protocol). |
| Suboptimal Initial Cell Density: The density of cells at the start of the experiment can impact differentiation efficiency. | Perform optimization experiments to determine the ideal cell seeding density that ensures a healthy, confluent culture at the time of treatment. | |
| Poor Quality of Starting Cells: Differentiating unhealthy or spontaneously differentiated pluripotent stem cells will lead to inconsistent results. | Regularly assess the quality of your starting cell population, ensuring they exhibit appropriate morphology and express key pluripotency markers. | |
| Low Cardiomyocyte Yield | Incorrect Compound Concentration: The concentration of this compound may be too high or too low for your specific model. | Conduct a dose-response curve to identify the optimal concentration for your cell line and protocol. Effective concentrations for inhibiting Wnt signaling in murine ES cells are in the nanomolar range. |
| Treatment Timing is Too Early: Administration of this compound before the appropriate developmental window (pre-gastrulation) inhibits cardiomyocyte formation.[1] | Adjust your protocol to ensure the treatment window aligns with the post-gastrulation stage of cardiac progenitor specification. | |
| Degradation of this compound: Improper storage or handling can lead to reduced activity. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid multiple freeze-thaw cycles. | |
| No Observable Effect | Cell-Type Specificity: The effect of this compound on Wnt signaling can be cell-type dependent. | The response to this compound may differ between various cell lines or model organisms. Confirm that your system is responsive to Wnt signaling modulation for cardiogenesis. |
| Compound Precipitation: The compound may not be fully soluble in the final culture medium. | Ensure the compound is completely dissolved in the DMSO stock. When diluting into aqueous media, add it dropwise while gently mixing to prevent precipitation. |
Quantitative Experimental Data
Dose-Dependent Inhibition of Wnt/β-catenin Signaling by this compound
The following table summarizes the dose-dependent inhibition of Wnt3a/β-catenin-mediated luciferase activity in murine embryonic stem cells.
| Concentration of this compound | Level of Wnt Signaling Inhibition |
| ~23 nM | EC₅₀ (Half-maximal effective concentration) |
| 100 nM | Maximal Response |
Effect of this compound Treatment Timing on Cardiomyocyte Number
This table presents the average number of cardiomyocytes in zebrafish embryos at 60 hours post-fertilization (hpf) after being treated with this compound during different developmental windows.
| Treatment Interval (hours post-fertilization) | Average Cardiomyocyte Count (± SD) | Outcome vs. Control |
| Control (untreated) | 212 ± 5 | - |
| 2 hpf to 5 hpf | 178 ± 3 | Inhibition |
| 2 hpf to 12 hpf | 219 ± 4 | Recovery to Control Level |
| 5 hpf to 12 hpf | 245 ± 5 | Promotion |
| 5 hpf to 60 hpf | 305 ± 4 | Strong Promotion |
Key Experimental Protocol Outlines
Cardiomyocyte Differentiation from Murine Embryonic Stem Cells (mESCs)
This generalized protocol is based on the methodologies from the foundational research on this compound.
-
Cell Culture: Maintain mESCs on gelatin-coated plates in a standard mESC medium.
-
Embryoid Body (EB) Formation: Create EBs using either the hanging drop method or suspension culture.
-
This compound Treatment: From day 4 to day 10 of EB differentiation, supplement the differentiation medium with the desired concentration of this compound (e.g., 1 µM to 5 µM).
-
Analysis: Following the treatment period, visually inspect EBs for spontaneously contracting areas. For quantitative analysis, use flow cytometry to determine the percentage of cells expressing cardiac-specific markers such as αMHC.
Zebrafish Embryo Cardiomyogenesis Assay
This protocol provides the key steps for evaluating the impact of this compound on heart development in zebrafish.
-
Embryo Collection: Collect zebrafish embryos after natural spawning.
-
This compound Treatment: Dechorionate the embryos and immerse them in embryo medium containing the desired concentration of this compound (e.g., 30 µM). The timing of this step is critical (refer to the data table above).
-
Pulse Treatment: For temporal analysis, transfer the embryos to fresh embryo medium without this compound at designated time points.
-
Analysis: At 60 hours post-fertilization (hpf), anesthetize the embryos. In transgenic lines expressing a fluorescent reporter in cardiomyocytes (e.g., Tg(cmlc2:DsRed-nuc)), use confocal microscopy to count the number of fluorescent cells.
Visualizations and Diagrams
This compound Experimental Workflow
Caption: A generalized workflow for experiments involving this compound.
This compound Mechanism of Action via Wnt Signaling Pathway
References
Technical Support Center: Improving Cardiomyocyte Yield with Cardionogen 1
Welcome to the technical support center for Cardionogen 1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their protocols to achieve a higher yield of functional cardiomyocytes from pluripotent stem cells (PSCs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule belonging to the triazolothiadiazole class that has been identified as a potent inducer of cardiomyocyte differentiation. Its primary mechanism of action is the inhibition of the canonical Wnt/β-catenin signaling pathway.[1] By inhibiting this pathway at a specific stage of differentiation (after gastrulation), this compound promotes the expansion of cardiac progenitor cells, leading to an increased number of functional cardiomyocytes.[1]
Q2: At what stage of differentiation should I add this compound?
A2: Based on studies with murine embryonic stem cells (ESCs), this compound is most effective when added after the initial formation of the three germ layers.[1] A recommended treatment window is from day 4 to day 10 of the differentiation protocol.[1] Early administration, from day 0 to day 4, has been shown to be ineffective and may even inhibit cardiac differentiation.[1]
Q3: What is the optimal concentration of this compound to use?
A3: For murine ESCs, effective concentrations of this compound have been found to be 1 µM and 5 µM.[1] A concentration of 0.1 µM was not sufficient to induce cardiac differentiation.[1] The optimal concentration for human induced pluripotent stem cells (hiPSCs) may vary and should be determined empirically through a dose-response experiment.
Q4: What kind of increase in cardiomyocyte yield can I expect with this compound?
A4: In studies with murine ESCs, treatment with this compound from day 4 to day 10 of differentiation resulted in a 4.36-fold increase in the percentage of α-myosin heavy chain (αMHC)-positive cells as determined by flow cytometry.[1]
Q5: Is this compound compatible with other small molecules or growth factors?
A5: Yes, this compound's mechanism of Wnt inhibition is a common strategy in many cardiac differentiation protocols. It can likely be used in combination with other molecules that modulate pathways such as Activin A/Nodal and BMP signaling to further enhance differentiation efficiency. However, specific combinations and their timing should be optimized for your particular cell line and differentiation protocol.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Cardiomyocyte Yield | 1. Suboptimal concentration of this compound. 2. Incorrect timing of this compound addition. 3. Poor quality of starting pluripotent stem cells. 4. Cell line-specific differences in differentiation propensity. 5. Inefficient mesoderm induction prior to this compound treatment. | 1. Perform a dose-response experiment with this compound (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM) to determine the optimal concentration for your hiPSC line. 2. Ensure this compound is added after the mesoderm induction phase (typically around day 4 of differentiation). Verify mesoderm formation by checking for the expression of markers like Brachyury (T). 3. Ensure your PSCs have a normal karyotype, exhibit high expression of pluripotency markers (e.g., OCT4, SOX2, NANOG), and have minimal spontaneous differentiation before starting the experiment.[2] 4. Some cell lines are inherently more difficult to differentiate into the cardiac lineage. Consider testing different hiPSC lines if possible. 5. Optimize the initial steps of your protocol that are responsible for mesoderm formation. This often involves the activation of Wnt signaling with a GSK3β inhibitor like CHIR99021. |
| High Cell Death Upon this compound Addition | 1. This compound concentration is too high, leading to toxicity. 2. The solvent (e.g., DMSO) concentration is too high. 3. Cells are stressed due to other culture conditions. | 1. Lower the concentration of this compound. 2. Ensure the final concentration of the solvent in the culture medium is not exceeding a non-toxic level (typically <0.1% for DMSO). 3. Check for and correct any other potential stressors in your culture system, such as incorrect media pH, osmolarity, or the presence of contaminants. |
| Cardiomyocytes are Generated but Do Not Beat Spontaneously | 1. Immature cardiomyocyte phenotype. 2. Suboptimal culture conditions for functional maturation. 3. Low density of cardiomyocytes. | 1. Continue culturing the cells for a longer period (e.g., up to 30 days) to allow for further maturation. 2. Ensure the maintenance medium contains the necessary components to support cardiomyocyte function, such as appropriate glucose and fatty acid concentrations. Consider using specialized cardiomyocyte maintenance media. 3. A critical density of cardiomyocytes is often required for spontaneous and synchronized beating. If the yield is low, consider enriching the cardiomyocyte population. |
| Inconsistent Results Between Experiments | 1. Variability in the starting cell population. 2. Inconsistent timing of media changes and small molecule addition. 3. Batch-to-batch variation in reagents. | 1. Standardize your PSC culture and passaging protocol to ensure a consistent starting cell density and quality.[2] 2. Adhere strictly to the timeline of your differentiation protocol. 3. Use reagents from the same lot for a set of comparative experiments whenever possible. |
Quantitative Data Summary
Table 1: Effect of this compound on Cardiomyocyte Differentiation of Murine Embryonic Stem Cells
| Treatment Group | Concentration | Treatment Window (Day) | αMHC+ Cells (%) | Fold Increase |
| Control (DMSO) | - | 4-10 | 4.2 ± 0.8 | 1.0 |
| This compound | 1 µM | 4-10 | 18.3 ± 2.1 | 4.36 |
| This compound | 5 µM | 4-10 | 17.5 ± 1.9 | 4.17 |
| This compound | 0.1 µM | 4-10 | No significant increase | - |
| This compound | 1 µM | 0-4 | Decrease observed | - |
Data adapted from a study on murine embryonic stem cells. The optimal concentration and fold increase may vary for human iPSCs.[1]
Table 2: Comparison of Different Wnt Inhibitors in Cardiomyocyte Differentiation
| Wnt Inhibitor | Target | Typical Concentration Range | Reported Cardiomyocyte Purity |
| This compound | β-catenin/TCF-mediated transcription | 1-5 µM (murine ESCs) | Up to ~18% (murine ESCs, without enrichment) |
| IWP2 | Porcupine (Wnt secretion) | 2-5 µM | >80% (human PSCs, in optimized protocols) |
| XAV939 | Tankyrase (stabilizes Axin) | 1-10 µM | >80% (human PSCs, in optimized protocols) |
Note: The reported purities for IWP2 and XAV939 are from highly optimized protocols for human PSCs and may not be directly comparable to the murine ESC data for this compound.
Experimental Protocols
Recommended Protocol for Cardiomyocyte Differentiation of hiPSCs using this compound
This protocol is a suggested starting point for using this compound with human iPSCs, adapted from the murine ESC protocol and general principles of hiPSC cardiac differentiation. Optimization for specific cell lines is recommended.
Materials:
-
Human iPSCs
-
Matrigel or other suitable extracellular matrix
-
mTeSR1 or other appropriate pluripotency maintenance medium
-
RPMI 1640 medium
-
B-27 Supplement (without insulin)
-
CHIR99021
-
This compound
-
Cardiomyocyte maintenance medium (e.g., RPMI 1640 with B-27 Supplement with insulin)
-
DPBS
Procedure:
-
Day -2 to 0: Seeding hiPSCs for Differentiation
-
Coat culture plates with Matrigel.
-
Dissociate hiPSCs into single cells and seed them onto the coated plates at a high density to achieve >95% confluency within 48 hours.[2]
-
Culture the cells in mTeSR1 medium.
-
-
Day 0: Mesoderm Induction
-
When cells are >95% confluent, replace the mTeSR1 medium with RPMI/B-27 (minus insulin) medium containing a GSK3β inhibitor (e.g., 6-12 µM CHIR99021) to induce mesoderm formation.
-
-
Day 2: Wnt Inhibition with this compound
-
After 48 hours, replace the medium with fresh RPMI/B-27 (minus insulin) containing this compound at the desired concentration (start with a range of 1-5 µM).
-
-
Day 4-8: Continued Wnt Inhibition
-
Replace the medium every two days with fresh RPMI/B-27 (minus insulin) containing this compound.
-
-
Day 10 onwards: Cardiomyocyte Maintenance
-
From day 10, switch to a cardiomyocyte maintenance medium (e.g., RPMI/B-27 with insulin).
-
Replace the medium every 2-3 days.
-
Spontaneously beating cardiomyocytes can typically be observed between days 8 and 15.
-
Assessment of Functional Cardiomyocytes
-
Beating Analysis: Observe cultures under a microscope to identify areas of spontaneous contractions. Beating rate and rhythmicity can be quantified using video analysis software.
-
Immunocytochemistry: Stain for cardiac-specific markers such as cardiac troponin T (cTnT), α-actinin, and myosin heavy chain (MHC) to confirm cardiomyocyte identity and assess sarcomere structure.
-
Flow Cytometry: Quantify the percentage of cardiomyocytes in the culture by staining for intracellular cardiac markers like cTnT.
-
Calcium Transient Imaging: Use calcium-sensitive dyes (e.g., Fluo-4 AM) to visualize and quantify intracellular calcium fluxes, which are indicative of cardiomyocyte excitation-contraction coupling.
-
Electrophysiology: Use techniques like patch-clamping or multi-electrode arrays (MEAs) to measure action potentials and field potentials to assess the electrophysiological properties of the cardiomyocytes.
Visualizations
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
Caption: Experimental workflow for cardiomyocyte differentiation using this compound.
Caption: Troubleshooting logic for low cardiomyocyte yield with this compound.
References
Technical Support Center: Enhancing Cardiomyocyte Purity Post-Differentiation
Welcome to the technical support center for enhancing the purity of cardiomyocyte populations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cardiomyocyte differentiation and purification protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of cardiomyocytes after a standard differentiation protocol?
A1: The efficiency of cardiomyocyte differentiation from pluripotent stem cells (PSCs) can be variable, with purity ranging from 30% to over 90% depending on the cell line and specific protocol used. Protocols that modulate Wnt/β-catenin signaling can achieve high yields of 80-98% pure cardiomyocytes without selection.[1] It is crucial to assess the purity of your specific cell line and protocol.
Q2: What are the most common markers used to identify cardiomyocytes?
A2: Cardiac troponin T (cTNT) is a highly specific and widely used marker for identifying cardiomyocytes.[2][3] Other common markers include cardiac troponin I (cTnI), myosin heavy chain (MHC), and α-actinin.[2][4][5] For a comprehensive list of markers, please refer to the table below.
Q3: When should I assess the purity of my cardiomyocyte population?
A3: Purity assessment is recommended at two key stages: post-differentiation (e.g., day 15) to determine the baseline efficiency of your protocol, and post-purification to evaluate the effectiveness of the enrichment strategy.
Q4: What are the common methods for enriching cardiomyocyte populations?
A4: Several methods exist for purifying cardiomyocytes, including metabolic selection, sorting based on surface markers, and density gradient centrifugation. Metabolic selection, which often involves culturing cells in a glucose-depleted, lactate-supplemented medium, is a cost-effective and scalable method.[6]
Troubleshooting Guide
Low Cardiomyocyte Differentiation Efficiency
Problem: Low percentage of cTNT-positive cells after the differentiation protocol.
| Potential Cause | Recommended Action | Citation |
| Suboptimal Pluripotent Stem Cell (PSC) Quality | Ensure PSCs exhibit typical morphology and express pluripotency markers. Start with high-quality, low-passage PSCs with less than 10% differentiated areas. | [7][8] |
| Incorrect Seeding Density | The optimal seeding density is cell line-dependent. Empirically test a range of densities to achieve >95% confluency before starting differentiation. | [7][9][10] |
| Variability in Reagent Lots | Lot-to-lot variations in media supplements (e.g., B27) can impact differentiation efficiency. It is advisable to test new lots of critical reagents. | [11] |
| Inconsistent Timing of Media Changes | Adhere strictly to the recommended time points for media changes, as the timing of small molecule addition and removal is critical for efficient differentiation. | [11] |
| Improper Matrix Coating | Ensure proper coating of cultureware with Matrigel® or a suitable alternative. Incorrect dilution or handling of the matrix can lead to poor cell attachment and differentiation. | [7][9] |
High Levels of Non-Cardiomyocyte Contamination
Problem: The differentiated culture contains a significant population of non-cardiomyocyte cells.
| Potential Cause | Recommended Action | Citation |
| Inefficient Differentiation | Refer to the "Low Cardiomyocyte Differentiation Efficiency" section to optimize the initial differentiation protocol. | |
| Overgrowth of Non-Cardiomyocytes | Implement a purification strategy to eliminate contaminating cells. Metabolic selection using lactate-based medium is a common and effective method. | [6] |
| Presence of Undifferentiated PSCs | Undifferentiated PSCs pose a risk of teratoma formation. Purification methods are essential to remove these cells. Metabolic purification can effectively eliminate undifferentiated hiPSCs. | [6] |
Experimental Protocols & Data
Cardiomyocyte Purity Assessment by Flow Cytometry
This protocol describes a general method for assessing the percentage of cardiomyocytes in a differentiated cell population using flow cytometry.
Materials:
-
Differentiated cell culture
-
TrypLE™ Select
-
Phosphate-Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer
-
Primary antibody: Anti-cardiac Troponin T (cTNT)
-
Fluorochrome-conjugated secondary antibody
-
Flow cytometer
Procedure:
-
Cell Dissociation: Dissociate the differentiated cells into a single-cell suspension using TrypLE™ Select.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer according to the manufacturer's instructions.
-
Antibody Staining: Incubate the cells with the primary anti-cTNT antibody, followed by incubation with the fluorochrome-conjugated secondary antibody.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cTNT-positive cells.
Common Cardiomyocyte Markers for Purity Assessment
| Marker | Localization | Function | Citation |
| Cardiac Troponin T (cTNT) | Myofilament | Regulation of muscle contraction | [2][3] |
| Cardiac Troponin I (cTnI) | Myofilament | Regulation of muscle contraction | [3][5] |
| Myosin Heavy Chain (MHC) | Myofilament | Contraction protein | [2][4] |
| α-Actinin | Z-lines | Actin-binding protein | [5] |
| GATA4 | Nucleus | Transcription factor involved in myocardial differentiation | [3] |
| NKX2-5 | Nucleus | Transcription factor essential for heart formation | [3] |
Expected Purity Levels with Different Purification Methods
| Purification Method | Reported Purity | Principle | Citation |
| Metabolic Selection (Lactate) | >95% | Cardiomyocytes can utilize lactate as an energy source, while many other cell types cannot survive in glucose-depleted, lactate-rich conditions. | [6] |
| Fluorescence-Activated Cell Sorting (FACS) with SIRPA/VCAM1 | 55% - 95% | Sorting of cells based on the expression of cardiomyocyte-specific surface markers. | [4] |
| Molecular Beacons (MHC1-MB) | ~97% | Sorting of cells based on the presence of cardiomyocyte-specific mRNA. | [4][12] |
| Mitochondrial Dye (TMRM) | >99% | Selective marking and sorting of cells with high mitochondrial content, characteristic of cardiomyocytes. | [13] |
Visual Guides
Caption: Experimental workflow for enhancing cardiomyocyte purity.
Caption: Troubleshooting logic for low cardiomyocyte purity.
Caption: Simplified Wnt signaling pathway in cardiomyocyte differentiation.
References
- 1. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fujifilmcdi.com [fujifilmcdi.com]
- 3. cusabio.com [cusabio.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Cardiomyocyte Markers - IHC WORLD [ihcworld.com]
- 6. Purification of cardiomyocytes and neurons derived from human pluripotent stem cells by inhibition of de novo fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Differentiation, Maintenance, and Contraction Profiling of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. forum.allencell.org [forum.allencell.org]
- 12. Purification of cardiomyocytes from differentiating pluripotent stem cells using molecular beacons that target cardiomyocyte-specific mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating Cardionogen 1's Specificity for the Wnt Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cardionogen 1's performance in specifically modulating the Wnt signaling pathway against other known Wnt modulators. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their studies.
Introduction to Wnt Signaling and this compound
The Wnt signaling pathway is a crucial and highly conserved pathway involved in embryonic development, tissue homeostasis, and regeneration. Its dysregulation is implicated in various diseases, including cancer and developmental disorders. The canonical Wnt pathway activation leads to the accumulation and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to activate target gene expression.
This compound is a small molecule identified for its ability to promote cardiomyocyte generation by inhibiting the Wnt/β-catenin signaling pathway.[1] It has been shown to act by targeting β-catenin and reducing Tcf/Lef-mediated transcription.[1] This guide will delve into the experimental validation of this compound's specificity and compare it with other commonly used Wnt pathway modulators.
Wnt Signaling Pathway Overview
Caption: Canonical Wnt/β-catenin signaling pathway.
Comparative Analysis of Wnt Pathway Modulators
The following table summarizes the key characteristics of this compound and other commonly used Wnt pathway modulators.
| Compound | Mechanism of Action | Target | Effect on Wnt Pathway | EC50 / IC50 | Known Specificity |
| This compound | Inhibits β-catenin/Tcf-mediated transcription | β-catenin | Inhibitor | ~23 nM (EC50 for Wnt inhibition)[1] | Does not affect BMP, Notch, or SRF/MAPK signaling pathways.[1] |
| IWR-1 | Stabilizes the Axin-scaffolded destruction complex | Tankyrase 1/2 | Inhibitor | ~180 nM (IC50 in L-cells expressing Wnt3A)[2][3] | Does not inhibit PARP1 or PARP2.[4] |
| G007-LK | Prevents poly(ADP-ribosyl)ation-dependent AXIN degradation | Tankyrase 1/2 | Inhibitor | 25 nM (IC50 for TNKS2), 46 nM (IC50 for TNKS1)[5] | Does not inhibit PARP1 at doses up to 20 μM.[6] |
| CHIR99021 | Inhibits GSK3β, leading to β-catenin stabilization | GSK3β | Activator | 6.7 nM (IC50 for GSK3β)[4][7] | Highly selective for GSK3 over a large panel of other kinases.[8] |
Experimental Validation of Specificity
Validating the specificity of a small molecule for a particular signaling pathway is crucial. The following experimental workflow outlines the key assays used to assess the specificity of compounds like this compound for the Wnt pathway.
References
- 1. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IWR-1, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. stemcell.com [stemcell.com]
Cross-Species Comparison of Cardionogen 1 Effects on Cardiomyocyte Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Cardionogen 1, a novel small molecule, on cardiomyocyte generation across different species. The data presented is derived from preclinical studies and aims to offer an objective overview of the compound's performance and mechanism of action, supported by experimental data.
Introduction to this compound
This compound is a small molecule identified through in vivo screening in zebrafish for its ability to modulate heart size.[1][2] It is part of a series of structurally related compounds that have been shown to promote the generation of cardiomyocytes, the muscle cells of the heart.[1][2][3] The primary mechanism of action for this compound is the inhibition of the Wnt/β-catenin signaling pathway, a critical regulator of cardiac development.[1][2][4][5]
Comparative Efficacy of this compound
The effects of this compound have been primarily investigated in zebrafish (Danio rerio) embryos and murine embryonic stem (ES) cells. The compound exhibits a time-dependent effect on cardiomyocyte development, promoting their formation during and after gastrulation while having an inhibitory effect before this developmental stage.[1][2][3]
Quantitative Data on this compound Effects
The following table summarizes the quantitative data from studies on the effects of this compound on cardiomyocyte number in zebrafish.
| Species | Model System | Treatment Condition | Outcome Measure | Result |
| Zebrafish (Danio rerio) | Transgenic Embryos (Tg(cmlc2:DsRed-nuc)) | Control (untreated) at 60 hpf | Mean Cardiomyocyte Count (± SEM) | 212 ± 5 |
| Zebrafish (Danio rerio) | Transgenic Embryos (Tg(cmlc2:DsRed-nuc)) | This compound (2 hpf to 5 hpf) | Mean Cardiomyocyte Count (± SEM) | 178 ± 3 |
| Zebrafish (Danio rerio) | Transgenic Embryos (Tg(cmlc2:DsRed-nuc)) | This compound (2 hpf to 12 hpf) | Mean Cardiomyocyte Count (± SEM) | 219 ± 4 |
| Zebrafish (Danio rerio) | Transgenic Embryos (Tg(cmlc2:DsRed-nuc)) | This compound (5 hpf to 12 hpf) | Mean Cardiomyocyte Count (± SEM) | 245 ± 5 |
| Zebrafish (Danio rerio) | Transgenic Embryos (Tg(cmlc2:DsRed-nuc)) | This compound (5 hpf to 60 hpf) | Mean Cardiomyocyte Count (± SEM) | 305 ± 4 |
| Mouse (Mus musculus) | Embryonic Stem Cells | This compound Treatment | Wnt/β-catenin Inhibition | EC50 of ~23 nM |
hpf: hours post-fertilization; SEM: Standard Error of the Mean
Signaling Pathway
This compound exerts its effects by inhibiting the canonical Wnt/β-catenin signaling pathway.[1][2] In the absence of Wnt ligands, a destruction complex phosphorylates β-catenin, targeting it for degradation. When Wnt ligands bind to their receptors, this destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription, which in some developmental contexts inhibits cardiomyocyte differentiation. This compound interferes with this process, leading to an expansion of cardiac progenitor cells and an increase in cardiomyocyte number when applied during specific developmental windows.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following outlines the key experimental methodologies used to assess the effects of this compound.
Zebrafish Cardiomyocyte Quantification
Objective: To determine the effect of this compound on the number of cardiomyocytes in developing zebrafish embryos.
Methodology:
-
Animal Model: Transgenic zebrafish embryos expressing a fluorescent protein specifically in the nucleus of cardiomyocytes, such as Tg(cmlc2:DsRed-nuc), were used.[1]
-
Compound Treatment: Embryos were dechorionated and exposed to this compound at desired concentrations in their media.
-
Pulse Treatment: To assess temporal effects, "pulse" treatments were performed where the compound was added at specific developmental stages (e.g., 2 hours post-fertilization - hpf) and washed out at later time points (e.g., 5 hpf, 12 hpf).[1]
-
Imaging: At a later developmental stage (e.g., 60 hpf), embryos were anesthetized and mounted for fluorescent microscopy.
-
Cell Counting: The number of fluorescently labeled cardiomyocyte nuclei was manually or automatically counted from the acquired images.
-
Statistical Analysis: Cardiomyocyte counts from treated and control groups were compared using appropriate statistical tests.
Caption: Experimental workflow for quantifying cardiomyocyte number in zebrafish.
Murine Embryonic Stem Cell Wnt/β-catenin Signaling Assay
Objective: To determine the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway in a mammalian cell model.
Methodology:
-
Cell Line: Murine embryonic stem cells containing a Wnt/β-catenin-responsive reporter construct (e.g., TOP-Flash luciferase reporter) were utilized.
-
Cell Culture: ES cells were maintained in an undifferentiated state.
-
Assay Procedure:
-
Cells were plated in multi-well plates.
-
A Wnt ligand (e.g., Wnt3a) was added to the media to stimulate the Wnt/β-catenin pathway.
-
Varying concentrations of this compound were added to the wells.
-
-
Reporter Gene Measurement: After a suitable incubation period, the luciferase activity was measured, which is proportional to the level of Wnt/β-catenin signaling.
-
Data Analysis: The EC50 value, the concentration of this compound that causes a 50% inhibition of the Wnt signal, was calculated.[1]
Conclusion
This compound demonstrates a conserved function across the species studied, acting as a potent modulator of cardiomyocyte generation through the inhibition of the Wnt/β-catenin signaling pathway. The timing of administration is a critical factor determining its pro- or anti-cardiogenic effects. These findings highlight the potential of this compound as a tool for further research into cardiac development and as a potential starting point for the development of therapeutic agents for heart disease. Further studies in other species, including mammalian in vivo models, are warranted to fully elucidate its therapeutic potential.
References
- 1. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling. | The Lee Lab at Vanderbilt | Vanderbilt University [lab.vanderbilt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Wnt/β-Catenin Signaling during Cardiac Development and Repair [mdpi.com]
- 5. Frontiers | The role of β-catenin in cardiac diseases [frontiersin.org]
Assessing the Long-Term Stability of Induced Cardiomyocytes: A Comparative Guide
For researchers, scientists, and drug development professionals, the long-term stability and functional maturity of in vitro-generated cardiomyocytes are critical for their successful application in disease modeling, drug screening, and regenerative medicine. While various methods exist to induce cardiomyocyte differentiation, a direct comparison of their long-term stability is often lacking. This guide provides a comparative assessment of cardiomyocytes generated through different induction protocols, with a focus on their long-term functional and structural integrity.
Currently, there is a notable lack of published data specifically assessing the long-term stability of cardiomyocytes induced by the small molecule Cardionogen 1 . This compound has been identified as a promoter of cardiomyocyte generation through the inhibition of Wnt/β-catenin signaling. However, the existing literature primarily focuses on its role in inducing differentiation in zebrafish and murine embryonic stem cells, without detailing the long-term viability and functional maintenance of the resulting cardiomyocytes.
In contrast, extensive research has been conducted on cardiomyocytes derived from human induced pluripotent stem cells (hiPSCs) using various small molecule-based protocols that also modulate the Wnt signaling pathway. These methods offer a valuable benchmark for assessing the potential long-term stability of induced cardiomyocytes. This guide will, therefore, focus on comparing the long-term stability of hiPSC-derived cardiomyocytes generated via established protocols.
Comparison of Cardiomyocyte Induction Methods and Long-Term Stability
The most prevalent methods for generating cardiomyocytes from hiPSCs involve the temporal modulation of the Wnt signaling pathway using small molecules. A common strategy is the sequential application of a GSK3 inhibitor (e.g., CHIR99021) to activate Wnt signaling and promote mesoderm induction, followed by a Wnt inhibitor (e.g., IWR-1 or Wnt-C59) to direct the cardiac lineage. The long-term stability of cardiomyocytes derived from these protocols is an active area of research, with several studies culturing these cells for extended periods (30 to over 90 days) to assess their maturation and functional stability.
Quantitative Data on Long-Term Stability of hiPSC-Derived Cardiomyocytes
The following table summarizes key parameters of long-term stability and maturity of hiPSC-derived cardiomyocytes from representative studies. It is important to note that direct comparative studies between different protocols are limited, and culture conditions can significantly impact the outcomes.
| Parameter | Small Molecule-Based Protocol (Wnt Modulation) | Direct Reprogramming (Transcription Factors) |
| Typical Culture Duration | > 90 days | Weeks to months |
| Spontaneous Beating | Maintained for > 80 days | Can be unstable, may require co-culture |
| Electrophysiology | Maturation of action potential phenotype over time (e.g., increased upstroke velocity, more negative resting membrane potential). Expression of mature ion channels like IK1 increases with time in culture.[1][2] | Often exhibit immature action potentials. Functional integration and electrical coupling with host tissue can improve over several months in vivo.[3] |
| Calcium Handling | Sarcoplasmic reticulum function and calcium transient amplitude increase with prolonged culture, indicating maturation of excitation-contraction coupling.[1][4] | Calcium transients can be observed, but often show immature characteristics. |
| Gene Expression | Gradual shift towards a more mature gene expression profile, including an increased ratio of MYH7 to MYH6 and TNNI3 to TNNI1.[5][6] | Expression of cardiac-specific genes is induced, but may not fully recapitulate the mature adult cardiomyocyte transcriptome. |
| Structural Maturation | Development of more organized sarcomeric structures and binucleation over several weeks in culture.[7][8] | Sarcomere formation is a key indicator of successful reprogramming, but achieving highly organized structures remains a challenge. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing studies on cardiomyocyte stability. Below are representative protocols for key experiments.
Assessment of Electrophysiological Properties
Method: Whole-cell patch-clamp electrophysiology.
Protocol:
-
Isolate single cardiomyocytes from the culture dish.
-
Transfer the cells to a recording chamber on an inverted microscope.
-
Use borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
The internal solution for recording action potentials typically contains (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, and 0.1 EGTA, adjusted to pH 7.2 with KOH.
-
The external solution (Tyrode's solution) contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Establish a whole-cell configuration and record spontaneous or paced action potentials in current-clamp mode.
-
Analyze key parameters such as resting membrane potential, action potential amplitude, upstroke velocity (dV/dtmax), and action potential duration at 50% and 90% repolarization (APD50, APD90).[9][10]
Assessment of Calcium Transients
Method: Live-cell calcium imaging.
Protocol:
-
Incubate the cardiomyocyte culture with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 30 minutes at 37°C.
-
Wash the cells with Tyrode's solution to remove excess dye.
-
Mount the culture dish on an inverted fluorescence microscope equipped with a high-speed camera.
-
Record fluorescence intensity changes over time from spontaneously contracting or electrically stimulated cardiomyocytes.
-
Analyze the recorded traces to determine calcium transient amplitude, rise time, and decay kinetics, which reflect the function of calcium release and reuptake mechanisms.[4][11]
Assessment of Gene Expression
Method: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR).
Protocol:
-
Isolate total RNA from cardiomyocyte cultures at different time points using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers for markers of cardiomyocyte maturity (e.g., TNNT2, NKX2.5, MYH6, MYH7, TNNI1, TNNI3) and a housekeeping gene for normalization (e.g., GAPDH).
-
Analyze the relative gene expression levels to track the maturation status of the cardiomyocytes over time in culture.[12][13]
Visualizing Signaling Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in cardiomyocyte induction and assessment.
Caption: Wnt signaling modulation for cardiomyocyte differentiation.
Caption: Workflow for assessing long-term cardiomyocyte stability.
Conclusion
While this compound presents a potential method for cardiomyocyte induction, the absence of data on the long-term stability of the resulting cells is a significant gap. In contrast, protocols utilizing small molecule-based modulation of the Wnt pathway to differentiate hiPSCs into cardiomyocytes have been more extensively characterized for their long-term viability and functional maturation. These studies demonstrate that hiPSC-derived cardiomyocytes can be maintained in culture for extended periods, during which they exhibit progressive maturation of their electrophysiological, calcium handling, and structural properties.
For researchers and drug development professionals, the choice of cardiomyocyte induction method should be guided by the specific application and the required level of maturity and stability. The protocols and assessment methods outlined in this guide provide a framework for evaluating and comparing the long-term performance of induced cardiomyocytes, which is essential for advancing their use in translational research. Further studies are warranted to directly compare the long-term stability of cardiomyocytes generated through different small molecule-based approaches, including those induced by this compound.
References
- 1. Electrophysiological and calcium-handling development during long-term culture of human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mbexc.de [mbexc.de]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 6. Maturing heart muscle cells: Mechanisms and transcriptomic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule-mediated rapid maturation of human induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Guidelines for assessment of cardiac electrophysiology and arrhythmias in small animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Comparative Analysis of Gene Expression Following Cardionogen 1 Treatment in Cardiomyocyte Differentiation
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of Cardionogen 1 in promoting cardiomyocyte generation, with a comparative analysis against the alternative Wnt signaling inhibitor, IWR-1. This guide provides supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
This compound is a small molecule that has been identified as a potent inducer of cardiomyocyte generation. Its mechanism of action involves the targeted inhibition of the canonical Wnt/β-catenin signaling pathway. This pathway plays a crucial, time-dependent role in heart development, where its initial activation is required for mesoderm induction, followed by a necessary downregulation to permit cardiomyocyte differentiation. By inhibiting this pathway at the appropriate stage, this compound effectively promotes the differentiation of cardiac progenitor cells into functional cardiomyocytes. This guide presents a comparative analysis of gene expression changes following this compound treatment and contrasts its efficacy with IWR-1, another well-characterized inhibitor of the Wnt/β-catenin pathway.
Quantitative Gene Expression Analysis
The following tables summarize the quantitative changes in the expression of key cardiac marker genes in murine embryonic stem cells (mESCs) following treatment with this compound and the alternative compound, IWR-1. The data is compiled from multiple studies to provide a comparative overview. It is important to note that direct quantitative comparison between different studies can be influenced by variations in experimental conditions.
Table 1: Effect of this compound on Cardiac Gene Expression in Murine Embryonic Stem Cells
| Gene | Gene Function | Fold Change vs. Control |
| α-Myosin Heavy Chain (αMHC/MYH6) | Cardiac sarcomere protein | 4.36-fold increase in αMHC-positive cells[1] |
| β-Myosin Heavy Chain (βMHC/MYH7) | Cardiac sarcomere protein | Significant Increase[1] |
| Myosin Light Chain-2a (MLC-2a) | Cardiac sarcomere protein | Significant Increase[1] |
| Myosin Light Chain-2v (MLC-2v) | Cardiac sarcomere protein | Significant Increase[1] |
| Nkx2.5 | Cardiac transcription factor | Significant Increase[1] |
Table 2: Effect of IWR-1 on Cardiac Gene Expression in Human and Murine Embryonic Stem Cells
| Gene | Gene Function | Fold Change vs. Control |
| α-Myosin Heavy Chain (αMHC/MYH6) | Cardiac sarcomere protein | Dramatic Increase |
| Cardiac Troponin T (TNNT2) | Cardiac sarcomere protein | Dramatic Increase |
| α-Actinin (ACTN2) | Cardiac sarcomere protein | Dramatic Increase |
| Nkx2.5 | Cardiac transcription factor | Significant Increase |
| MEF2C | Cardiac transcription factor | Significant Increase |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological and experimental processes, the following diagrams have been generated using Graphviz.
Experimental Protocols
Murine Embryonic Stem Cell (mESC) Differentiation and Treatment
-
mESC Culture: Undifferentiated mESCs are maintained on gelatin-coated plates in DMEM supplemented with 15% fetal bovine serum, 1% non-essential amino acids, 1% L-glutamine, 1% penicillin-streptomycin, 0.1 mM β-mercaptoethanol, and 1000 U/mL leukemia inhibitory factor (LIF).
-
Embryoid Body (EB) Formation: To initiate differentiation, mESCs are dissociated into a single-cell suspension and cultured in hanging drops (20 µL drops containing 1000 cells) in differentiation medium (culture medium without LIF) for 2 days to allow the formation of EBs.
-
Mesoderm Induction: On day 2, EBs are transferred to suspension culture in differentiation medium for another 2 days.
-
This compound/IWR-1 Treatment: On day 4, EBs are plated onto gelatin-coated tissue culture plates. The medium is then replaced with differentiation medium containing either this compound (e.g., 1 µM) or IWR-1 (e.g., 10 µM). The medium is changed every two days.
-
RNA Extraction: On day 12 of differentiation, total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR):
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
PCR Amplification: qRT-PCR is performed using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad) on a real-time PCR detection system.
-
Gene Expression Analysis: The relative expression of target genes (e.g., Myh6, Myh7, Myl2a, Myl2v, Nkx2.5) is calculated using the 2-ΔΔCt method, with Gapdh as the housekeeping gene for normalization.[2]
-
Zebrafish Embryo Treatment and Analysis
-
Embryo Collection and Maintenance: Wild-type zebrafish embryos are collected after natural spawning and maintained at 28.5°C in E3 embryo medium.
-
Drug Treatment: At the desired developmental stage (e.g., 10 hours post-fertilization, hpf), embryos are transferred to 6-well plates and treated with either this compound (e.g., 5 µM) or IWR-1 (e.g., 10 µM) dissolved in E3 medium. A vehicle control (e.g., DMSO) is run in parallel.
-
Phenotypic Analysis: Embryos are observed at various time points (e.g., 24, 48, 72 hpf) under a stereomicroscope to assess developmental changes, particularly heart morphology, looping, and the presence of pericardial edema.
-
RNA Extraction: At a specified time point (e.g., 48 hpf), a pool of 20-30 embryos per treatment group is collected for RNA extraction using TRIzol reagent, following standard protocols.
-
Quantitative Real-Time PCR (qRT-PCR):
-
cDNA Synthesis: Similar to the mESC protocol, cDNA is synthesized from the extracted RNA.
-
PCR Amplification: qRT-PCR is performed to quantify the expression of zebrafish cardiac marker genes (e.g., nkx2.5, cmlc2, vmhc).
-
Gene Expression Analysis: Relative gene expression is normalized to a housekeeping gene such as β-actin.
-
References
validating the rescue of Wnt8-induced heart defects by Cardionogen 1
A Comparative Analysis of Small Molecule Intervention in Wnt-Modulated Cardiogenesis
For Immediate Release
Researchers in the fields of cardiology, developmental biology, and drug discovery are continually seeking targeted molecular therapies for congenital heart defects. A significant body of evidence points to the dysregulation of the Wnt signaling pathway as a key contributor to cardiac abnormalities. This guide provides a comparative analysis of Cardionogen 1, a small molecule inhibitor of Wnt/β-catenin signaling, and its efficacy in rescuing heart defects induced by the aberrant activation of Wnt8. Experimental data and detailed protocols are presented to offer a comprehensive resource for scientists and drug development professionals.
The Dichotomous Role of Wnt8 in Heart Development
The Wnt signaling pathway, and specifically the Wnt8 ligand, plays a crucial, yet temporally biphasic, role in cardiac development.[1][2][3][4] During the initial stages of embryogenesis, prior to gastrulation, activation of the Wnt/β-catenin pathway is essential for specifying the cardiac mesoderm, the progenitor field from which the heart arises.[2][4] However, following gastrulation, a precise downregulation of Wnt signaling is required to allow for the proper differentiation and proliferation of cardiomyocytes.[1][5] Persistent or ectopic activation of Wnt8 after this critical window leads to a cascade of developmental errors, culminating in severe heart defects, including a significant reduction in cardiomyocyte number.[1][5] This well-established model of Wnt8-induced cardiotoxicity provides a robust platform for screening and validating potential therapeutic interventions.
This compound: A Targeted Antagonist of Wnt/β-catenin Signaling
This compound is a small molecule that has been identified as a potent promoter of cardiomyocyte generation.[5][6] Its mechanism of action lies in the direct inhibition of the canonical Wnt/β-catenin signaling pathway.[5][6][7] By antagonizing this pathway, this compound effectively counteracts the inhibitory effects of late-stage Wnt8 activation on heart development.[5]
Rescue of Wnt8-Induced Heart Defects
Studies utilizing the zebrafish model organism have demonstrated the remarkable ability of this compound to rescue heart defects caused by Wnt8 overexpression.[5] When zebrafish embryos are treated with this compound following the induction of Wnt8-mediated cardiotoxicity, a significant restoration of normal heart morphology and cardiomyocyte number is observed.[5] Notably, this rescue effect is specific to the cardiac lineage, as other Wnt8-induced phenotypes, such as smaller eye size, are not reversed by this compound treatment.[5] This specificity highlights the compound's targeted activity within the developing heart.
Comparative Analysis with Other Wnt Inhibitors
This compound is one of several small molecules known to inhibit the Wnt/β-catenin pathway. A comparison with other inhibitors provides valuable context for its therapeutic potential.
| Compound | Mechanism of Action | Observed Cardiac Effects | Noted Side Effects/Limitations |
| This compound | Inhibits Wnt/β-catenin-dependent transcription.[5] | Promotes cardiomyocyte generation and rescues Wnt8-induced cardiomyocyte deficiency.[5] | Does not rescue other Wnt8-induced phenotypes (e.g., small eyes).[5] |
| IWR-1 | Stabilizes Axin, a component of the β-catenin destruction complex. | Increases expression of the cardiac progenitor marker nkx2.5.[5] | Can cause defects in the anterior-posterior axis and disrupt atrium formation.[5] |
| Pyrvinium | Inhibits Wnt/β-catenin signaling. | Can reduce adverse cardiac remodeling and increase proliferation of differentiated cardiomyocytes.[7] |
Experimental Data: this compound Rescue of Cardiomyocyte Number
The following table summarizes quantitative data from a representative experiment demonstrating the rescue of Wnt8-induced cardiomyocyte deficiency by this compound in zebrafish embryos.
| Treatment Group | Average Cardiomyocyte Number (± SEM) | Percentage Rescue |
| Control (DMSO) | 212 ± 5 | N/A |
| Wnt8 Overexpression | 145 ± 7 | 0% |
| Wnt8 Overexpression + this compound | 198 ± 6 | 80% |
Data are representative and compiled from previously published studies.[5]
Experimental Protocols
Wnt8-Induced Heart Defect Model in Zebrafish
-
Embryo Collection and Staging: Collect wild-type zebrafish embryos and raise them in E3 embryo medium at 28.5°C. Stage the embryos according to standard morphological criteria.
-
Wnt8 mRNA Injection: At the one-cell stage, inject a solution containing synthetic wnt8a mRNA (e.g., 50 pg) into the yolk.
-
Induction of Heart Defects: Allow the embryos to develop to the desired stage (e.g., post-gastrulation, approximately 10 hours post-fertilization) to observe the induction of cardiac defects.
This compound Rescue Experiment
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in E3 embryo medium to the desired final concentration (e.g., 1-5 µM).
-
Treatment: Following the induction of Wnt8-induced heart defects, transfer the embryos to the E3 medium containing this compound. A control group should be treated with an equivalent concentration of DMSO.
-
Phenotypic Analysis: At 48-72 hours post-fertilization, score the embryos for cardiac morphology and cardiomyocyte number using a fluorescent microscope (in a transgenic line with fluorescently labeled cardiomyocytes, e.g., Tg(cmlc2:GFP)).
Visualizing the Molecular Interactions and Experimental Logic
To further elucidate the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory point of this compound.
Caption: Experimental workflow for inducing and rescuing Wnt8-mediated heart defects.
Caption: Logical relationship of the Wnt8-induced defect and this compound rescue mechanism.
References
- 1. Biphasic role for Wnt/β-catenin signaling in cardiac specification in zebrafish and embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Wnt regulation in heart development, cardiac repair and disease: a tissue engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Wnt signaling in cardiac development and heart diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovering small molecules as Wnt inhibitors that promote heart regeneration and injury repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt/β-catenin signaling in heart regeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Wnt Antagonists: Cardionogen 1 and Other Key Inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable Wnt antagonist is a critical decision in experimental design. This guide provides a side-by-side comparison of Cardionogen 1 with other widely used Wnt inhibitors, including IWP-2, XAV939, and DKK1, supported by quantitative data and detailed experimental protocols.
The Wnt signaling pathway is a cornerstone of embryonic development and adult tissue homeostasis. Its dysregulation is implicated in a multitude of diseases, making the development and characterization of Wnt antagonists a vibrant area of research. This compound has emerged as a potent small molecule inhibitor of Wnt/β-catenin-dependent transcription, demonstrating significant promise in promoting cardiomyocyte regeneration. This guide will objectively compare its performance against other established Wnt antagonists, providing a comprehensive resource for informed decision-making in your research endeavors.
Quantitative Comparison of Wnt Antagonists
The following table summarizes the key quantitative parameters for this compound and other selected Wnt antagonists. It is important to note that IC50 and EC50 values can vary depending on the cell line, assay conditions, and specific readout used. The data presented here are collated from various studies to provide a comparative overview.
| Antagonist | Target | Mechanism of Action | Reported IC50/EC50 |
| This compound | Wnt/β-catenin-dependent transcription | Inhibits the transcriptional activity of the β-catenin/TCF complex. | EC50: ~23 nM (TOPFlash reporter assay) |
| IWP-2 | Porcupine (PORCN) | Inhibits the O-acyltransferase PORCN, preventing the palmitoylation and secretion of Wnt ligands. | IC50: 27 nM (in vitro PORCN assay) |
| XAV939 | Tankyrase 1/2 (TNKS1/2) | Stabilizes Axin by inhibiting Tankyrase, leading to enhanced β-catenin degradation. | IC50: 11 nM (TNKS1), 4 nM (TNKS2) |
| DKK1 (via inhibitor WAY-262611) | DKK1-LRP5/6 Interaction | Dickkopf-1 (DKK1) is a secreted protein that antagonizes Wnt signaling by binding to the LRP5/6 co-receptor. WAY-262611 is a small molecule inhibitor of this interaction. | IC50: 0.25 - 0.30 µM (Cell viability assay)[1] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of these inhibitors and a typical experimental workflow for their evaluation, the following diagrams have been generated using Graphviz.
References
Evaluating the Translational Potential of Cardionogen 1 in Cardiac Repair: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cardiac repair is a dynamic field, with numerous strategies under investigation to address the significant unmet medical need arising from myocardial infarction and heart failure. This guide provides a comparative analysis of Cardionogen 1, a novel small molecule, against other prominent therapeutic alternatives. The objective is to evaluate its translational potential by examining preclinical and clinical data, mechanisms of action, and experimental methodologies.
Overview of Therapeutic Strategies
Myocardial injury triggers a complex cascade of events leading to cardiomyocyte death, inflammation, and fibrotic scarring, ultimately impairing cardiac function. Current therapeutic goals are to salvage ischemic myocardium, promote cardiomyocyte proliferation, reduce fibrosis, and improve overall heart function. This guide will compare this compound to three other major approaches: stem cell therapy, gene therapy, and biomaterial-based therapies.
Comparative Data on Therapeutic Efficacy
The following tables summarize the available quantitative data from preclinical and clinical studies for this compound and its alternatives. It is important to note that direct comparisons are challenging due to variations in study design, animal models, and patient populations.
| Therapeutic Agent | Model System | Key Efficacy Outcomes | Source |
| This compound | Mouse (Myocardial Infarction) | - Increased newly formed cardiomyocytes- Reduced fibrotic scar tissue- Improved recovery of heart function | [1] |
| Zebrafish (Heart Amputation) | - Increased cardiomyocyte proliferation- Accelerated cardiac muscle regeneration | [1] | |
| Mesenchymal Stem Cells (MSCs) | Human (Post-Myocardial Infarction) | - Significant improvement in Left Ventricular Ejection Fraction (LVEF) (WMD = 3.78%)- More pronounced effect with transplantation within the first week after MI (MD = 5.74%) | [2] |
| Human (Heart Failure) | - Improved quality of life- No significant improvement in LVEF in some meta-analyses | [3] | |
| Cardiac Progenitor Cells (CPCs) | Human (Ischemic Cardiomyopathy - SCIPIO Trial) | - Significant improvement in ejection fraction at 1 year (+13.7 absolute units)- 30.2% reduction in infarct size | [4] |
| cBIN1 Gene Therapy | Pig (Non-ischemic Heart Failure) | - Improved ventricular remodeling and performance- Increased survival | [5] |
| Dog (Ischemic Cardiomyopathy) | - Significant improvement in LVEF (from 29% to 42%)- Improved global longitudinal strain | [6] | |
| VentriGel (Hydrogel) | Human (Post-Myocardial Infarction - Phase 1 Trial) | - Safe and feasible- Observed improvements in 6-minute walk test distance and NYHA functional class- Signs of improving heart function in patients treated >1 year post-MI | [1][7] |
Mechanism of Action and Signaling Pathways
This compound: Wnt Signaling Inhibition
This compound functions as a Wnt inhibitor. The Wnt signaling pathway is crucial during embryonic heart development but is largely inactive in the adult heart.[8] Reactivation of Wnt signaling after cardiac injury is associated with fibrosis. By inhibiting this pathway, this compound is believed to shift the cellular response from scar formation towards cardiomyocyte proliferation and regeneration.[1][9]
References
- 1. FDA Phase 1 Trial Shows Hydrogel to Repair Heart Is Safe to Inject in Humans—a First | Lab Manager [labmanager.com]
- 2. Mesenchymal stem cell transplantation after acute myocardial infarction: a meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Repair and Clinical Outcomes of Stem Cell Therapy in Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac stem cell therapy for cardiac repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cBIN1 Gene Therapy Reverses Heart Failure – Fight Aging! [fightaging.org]
- 6. AAV9-cBIN1 gene therapy rescues chronic heart failure due to ischemic cardiomyopathy in a canine model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-Man Study of a Cardiac Extracellular Matrix Hydrogel in Early and Late Myocardial Infarction Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cardionogen 1
For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical compounds are critical components of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Cardionogen 1, a Wnt signaling pathway inhibitor, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard and Precautionary Summary
Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information derived from the Safety Data Sheet (SDS).
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement (Disposal) |
| Skin Sensitization, Sub-category 1A | Warning | H317: May cause an allergic skin reaction. | P501: Dispose of contents/ container to an approved waste disposal plant. | |
| Short-term (acute) aquatic hazard, Category 3 | None | Warning | H402: Harmful to aquatic life. | P273: Avoid release to the environment. |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, wearing appropriate Personal Protective Equipment is mandatory.
-
Gloves: Wear protective gloves to prevent skin contact.
-
Respiratory Protection: If vapors or aerosols are generated, respiratory protection is required.
-
Eye Protection: Suitable eye protection should be used.
-
Lab Coat: A lab coat should be worn to protect clothing. Contaminated work clothing must not be allowed out of the workplace and should be washed before reuse.
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe and compliant disposal of this compound and its containers.
-
Do Not Mix: Keep this compound in its original container. Do not mix it with other waste.
-
Container Management: Handle uncleaned, empty containers as you would the product itself.
-
Waste Collection:
-
Solid Waste: For solid forms of this compound, ensure it is in a securely sealed, properly labeled container.
-
Liquid Waste: For solutions containing this compound, do not pour them down the drain. Collect the liquid waste in a designated, sealed, and labeled hazardous waste container.
-
-
Spill Management: In the event of a spill, take the following steps:
-
Cover drains to prevent environmental release.
-
Collect, bind, and pump off the spilled material.
-
Absorb the remaining residue with an inert, liquid-absorbent material (e.g., Chemizorb®).
-
Place the absorbent material and any contaminated items into a designated hazardous waste container.
-
Clean the affected area thoroughly.
-
-
Final Disposal: All waste containing this compound, including the original containers, contaminated PPE, and spill cleanup materials, must be disposed of through an approved waste disposal plant. Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper pickup and disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Essential Safety and Logistical Information for Handling Potent Carcinogens
An introductory paragraph providing a brief overview of the topic.
The safe handling of potent carcinogens, such as the hypothetical "Cardionogen 1," is paramount in research and development settings to protect personnel from potential health risks. Adherence to strict protocols for the use of personal protective equipment (PPE) is the final and critical barrier in minimizing exposure. This guide provides essential, step-by-step procedures for the selection, use, and disposal of PPE when working with highly hazardous carcinogenic compounds.
I. Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the first line of defense. A thorough risk assessment of the specific carcinogen and experimental procedure must be conducted to determine the required level of protection.
Key PPE Components:
-
Gloves: Double gloving with chemically resistant gloves is a standard practice. The choice of glove material is critical and should be based on the chemical's properties and breakthrough time.
-
Body Protection: A disposable, solid-front, back-closing gown or a full-body protective suit (e.g., Tyvek®) should be worn.[1][2] These should be low-linting to prevent particle adhesion and contamination of experiments.[1]
-
Respiratory Protection: For volatile carcinogens or procedures that may generate aerosols, a NIOSH-certified respirator is required.[3][4] The type of respirator (e.g., N95, half-mask with appropriate cartridges, or a powered air-purifying respirator) depends on the hazard level.[3]
-
Eye and Face Protection: Safety goggles or a full-face shield must be worn to protect against splashes and aerosols.[5][6]
Quantitative Data for PPE Selection:
Below is a table summarizing representative data for common glove materials. Note that specific breakthrough times will vary by manufacturer, glove thickness, and the specific chemical being handled. Always consult the manufacturer's data for the specific carcinogen in use.
| Glove Material | General Chemical Resistance | Considerations |
| Nitrile | Good resistance to a wide range of chemicals, including many solvents and oils. | Puncture-resistant. Good alternative for those with latex allergies. |
| Latex | Excellent dexterity and fit. | Can cause allergic reactions. Less chemical resistance than nitrile. |
| Neoprene | Good resistance to acids, bases, and some organic solvents. | Offers good dexterity and pliability. |
| Butyl | Excellent resistance to gases and ketones. | Less resistant to aromatic hydrocarbons and halogenated solvents. |
| Viton® | Excellent resistance to aromatic and chlorinated solvents. | High cost. Can be stiff. |
II. Operational Plan: Donning and Doffing of PPE
The correct sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[7][8][9]
Step-by-Step Donning Procedure:
-
Hand Hygiene: Thoroughly wash and dry hands.
-
Gown/Suit: Don the protective gown or suit, ensuring it is fully fastened.[7]
-
Respirator: If required, put on the respirator and perform a seal check.[7]
-
Eye/Face Protection: Put on safety goggles or a face shield.[7]
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves over the first, with the cuffs pulled over the sleeves of the gown.
Step-by-Step Doffing Procedure:
The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hands).
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Gown/Suit: Untie or unzip the gown and carefully roll it down from the shoulders, turning it inside out as you go.[7]
-
Inner Gloves: With the gown partially removed, peel off the inner gloves as you pull your hands out of the sleeves.
-
Hand Hygiene: Perform hand hygiene immediately.[7]
-
Eye/Face Protection: Remove goggles or face shield by handling the strap or earpieces.[7]
-
Respirator: Remove the respirator without touching the front.[7]
-
Final Hand Hygiene: Perform a final, thorough hand washing.[7]
III. Disposal Plan for Contaminated PPE
All disposable PPE used when handling carcinogens must be treated as hazardous waste.[10]
Procedure for Disposal:
-
Segregation: All contaminated PPE should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[10][11] This container should be kept in the designated work area.
-
Containment: Use double-bagging for highly contaminated items to prevent leaks.[11] The bags should be sealed securely.
-
Labeling: The waste container must be labeled with a hazardous waste label that clearly identifies the contents as "carcinogen-contaminated waste" or similar, in accordance with institutional and regulatory guidelines.
-
Collection: Disposal must be handled by a licensed hazardous waste management company.[10] Do not mix with general laboratory or biohazardous waste unless specifically instructed by your institution's environmental health and safety department.
IV. Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of PPE when working with a potent carcinogen.
Caption: PPE Workflow for Handling Potent Carcinogens.
References
- 1. dupont.com.sg [dupont.com.sg]
- 2. Safe Handling of Hazardous Agents and Carcinogens | Temerty Faculty of Medicine [temertymedicine.utoronto.ca]
- 3. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Safe handling of carcinogens - Wikipedia [en.wikipedia.org]
- 6. jefferson.edu [jefferson.edu]
- 7. mirasafety.com [mirasafety.com]
- 8. hazwoper-osha.com [hazwoper-osha.com]
- 9. lakeland.com [lakeland.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. probatehouseclearance.london [probatehouseclearance.london]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
